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  • Product: 5-Thiazolemethanamine, 2-methoxy-
  • CAS: 937662-77-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 5-Thiazolemethanamine, 2-methoxy-

Introduction 5-Thiazolemethanamine, 2-methoxy- is a substituted thiazole derivative of interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in numerous pharmacologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Thiazolemethanamine, 2-methoxy- is a substituted thiazole derivative of interest in medicinal chemistry and drug development. The thiazole ring is a key structural motif in numerous pharmacologically active compounds.[1] The presence of a methoxy group and an aminomethyl substituent at the 2 and 5 positions, respectively, suggests potential for diverse chemical interactions and biological activity. A thorough structural elucidation using modern spectroscopic techniques is paramount for any research or development involving this compound.

This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Thiazolemethanamine, 2-methoxy-. As direct experimental data for this specific molecule is not widely available in the public domain, this document outlines the expected spectral characteristics based on established principles of spectroscopy and data from analogous structures. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and confirm this data.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectral data for 5-Thiazolemethanamine, 2-methoxy-. These predictions are derived from the analysis of substituent effects on the thiazole ring and known fragmentation patterns of similar chemical structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the methoxy, aminomethyl, and thiazole ring protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the aromatic thiazole ring.

Table 1: Predicted ¹H NMR Data for 5-Thiazolemethanamine, 2-methoxy- (in CDCl₃, referenced to TMS at 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-NH₂~1.5 - 2.5Broad Singlet2HAmine Protons
-CH₂-~3.9 - 4.1Singlet2HMethylene Protons
-OCH₃~4.1 - 4.3Singlet3HMethoxy Protons
Thiazole H-4~7.0 - 7.2Singlet1HThiazole Ring Proton

Rationale for Predictions:

  • The amine protons (-NH₂) of the aminomethyl group are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can vary depending on concentration and solvent.

  • The methylene protons (-CH₂-) are adjacent to the electron-withdrawing thiazole ring and the amino group, leading to a predicted downfield shift.

  • The methoxy protons (-OCH₃) are attached to the electron-rich thiazole ring at the 2-position, resulting in a characteristic singlet in the downfield region.

  • The thiazole ring proton at the 4-position (H-4) is the sole proton on the aromatic ring and is expected to appear as a singlet. Its chemical shift is influenced by the neighboring sulfur atom and the substituents.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Data for 5-Thiazolemethanamine, 2-methoxy- (in CDCl₃, referenced to solvent peak at 77.16 ppm)

Carbon AtomPredicted Chemical Shift (δ, ppm)Assignment
-C H₂-~40 - 45Methylene Carbon
-OC H₃~55 - 60Methoxy Carbon
C4 (Thiazole)~115 - 120Thiazole Ring Carbon
C5 (Thiazole)~140 - 145Thiazole Ring Carbon
C2 (Thiazole)~165 - 170Thiazole Ring Carbon

Rationale for Predictions:

  • The methylene carbon (-CH₂-) is an sp³ hybridized carbon and its chemical shift is influenced by the attached nitrogen and the thiazole ring.

  • The methoxy carbon (-OCH₃) is a typical sp³ hybridized carbon attached to an oxygen atom, appearing in a predictable region.

  • The thiazole ring carbons (C2, C4, and C5) are sp² hybridized and their chemical shifts are determined by their position relative to the heteroatoms and substituents. The carbon at the 2-position (C2), bonded to both nitrogen and sulfur as well as the methoxy group, is expected to be the most downfield.

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can provide valuable information for structural confirmation.

Table 3: Predicted Key Mass Spectral Fragments for 5-Thiazolemethanamine, 2-methoxy-

m/zPredicted FragmentNotes
158[M]⁺Molecular Ion
143[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
128[M - CH₂O]⁺Loss of formaldehyde from the methoxy group.
127[M - NH₂CH₂]⁺Cleavage of the aminomethyl group.
100[C₄H₂NOS]⁺Fragmentation of the thiazole ring.

Rationale for Predictions:

  • The molecular ion ([M]⁺) should be observable, and its accurate mass would confirm the elemental composition.

  • Fragmentation is likely to initiate with the loss of a methyl radical from the methoxy group.

  • Alpha-cleavage next to the amine is a common fragmentation pathway, leading to the loss of the aminomethyl radical.

  • Cleavage of the thiazole ring itself can lead to several smaller, characteristic fragments.[2][3][4][5][6][7]

Experimental Protocols

To obtain definitive spectroscopic data for 5-Thiazolemethanamine, 2-methoxy-, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity 5-Thiazolemethanamine, 2-methoxy-.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[8]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[9][10]

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.
  • Pulse Program: Standard single-pulse experiment (e.g., zg30).
  • Acquisition Parameters:
  • Spectral Width: ~12 ppm
  • Acquisition Time: ~4 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 16
  • Processing: Fourier transform the FID, apply phase and baseline corrections.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.
  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
  • Acquisition Parameters:
  • Spectral Width: ~220 ppm
  • Acquisition Time: ~1.5 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
  • Processing: Fourier transform the FID, apply phase and baseline corrections. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[11]
Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms).
  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.[12]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  • Scan Range: m/z 40-400.

3. High-Resolution Mass Spectrometry (HRMS):

  • For an accurate mass determination of the molecular ion, use an ESI-TOF or Orbitrap mass spectrometer. This will confirm the elemental formula.

Visualization of Structural Correlations

The following diagram illustrates the chemical structure of 5-Thiazolemethanamine, 2-methoxy- and highlights the key predicted NMR correlations.

Caption: Predicted ¹H NMR chemical shifts for 5-Thiazolemethanamine, 2-methoxy-.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and mass spectral data for 5-Thiazolemethanamine, 2-methoxy-. While awaiting experimental verification, the predicted data herein serves as a robust starting point for researchers in the identification and characterization of this compound. The detailed experimental protocols offer a clear pathway for obtaining high-quality spectroscopic data, which is essential for advancing research and development efforts in medicinal chemistry.

References

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. American Journal of Organic Chemistry, 3(4), 83-89. [Link]

  • GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016). ResearchGate. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • Cho, Y. S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293. [Link]

  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1459. [Link]

  • Tierney, J., et al. (2014). Substituent effects using 13C chemcial shifts for a series of substituted 2-phenyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-ones. ResearchGate. [Link]

  • Pecul, M., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10845-10851. [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-II. Asian Journal of Chemistry, 16(3-4), 1819-1823. [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494. [Link]

  • Kaniskan, N., et al. (2016). 1 H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole, or quinoline rings (5-16) and related unsubstituted rings. ResearchGate. [Link]

  • Sharma, S., et al. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. E-Journal of Chemistry, 6(S1), S45-S50. [Link]

  • Kandasamy, K., et al. (2012). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]

  • Rojas-Garcidueñas, M. G., et al. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • Soderberg, T. (2018). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry LibreTexts. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidinethione Derivatives. International Journal of Organic Chemistry, 2(3), 221-228. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Shimadzu. (2019). Gas Chromatography Mass Spectrometry (GCMS). Shimadzu Scientific Instruments. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Gregory, R. B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Schymanski, E. L., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. [Link]

  • Hufsky, F., & Böcker, S. (2013). Computational mass spectrometry for small molecules. PMC. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

Sources

Exploratory

The Architectural Core of Therapeutic Innovation: A Technical Guide to the Mechanism of Action of 5-Thiazolemethanamine, 2-methoxy- Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide navigates the intricate molecular mechanisms underpinning the therapeutic potential of 5-Thiazolemethanamine, 2-methoxy- deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the intricate molecular mechanisms underpinning the therapeutic potential of 5-Thiazolemethanamine, 2-methoxy- derivatives. As a senior application scientist, the following sections dissect the core pathways and cellular targets modulated by this promising class of compounds. The narrative is structured to provide not just a catalog of facts, but a causal understanding of their biological activity, grounded in robust scientific evidence and validated experimental protocols.

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have rendered it a "privileged structure," forming the backbone of numerous clinically approved drugs with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The specific substitution pattern of a methoxy group at the 2-position and a methanamine moiety at the 5-position of the thiazole ring creates a unique chemical entity with distinct pharmacological profiles that are the focus of this guide.

Primary Mechanism of Action: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

A predominant mechanism through which many thiazole derivatives exert their potent cytotoxic effects against cancer cells is the inhibition of tubulin polymerization.[2][3][4] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape.[4]

Binding to the Colchicine Site

5-Thiazolemethanamine, 2-methoxy- derivatives, and structurally related compounds, are proposed to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Key Insights: The methoxy group at the 2-position and the substituents on the methanamine at the 5-position are critical for the binding affinity to the colchicine site. Molecular docking studies of related thiazole derivatives have revealed key hydrophobic and hydrogen bonding interactions within this pocket that stabilize the compound-tubulin complex.[3][5]

Experimental Validation of Tubulin Polymerization Inhibition

The inhibitory effect on tubulin polymerization can be quantitatively assessed using a cell-free tubulin polymerization assay.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified bovine or porcine brain tubulin, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound (5-Thiazolemethanamine, 2-methoxy- derivative), and a reference inhibitor (e.g., Combretastatin A-4).

  • Procedure:

    • Pre-incubate the test compound or reference inhibitor with tubulin in polymerization buffer on ice.

    • Initiate polymerization by adding GTP and transferring the mixture to a 37°C temperature-controlled spectrophotometer.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the rate of polymerization against the compound concentration.

Cellular Consequences of Tubulin Disruption

The inhibition of tubulin polymerization in cells leads to a cascade of events that can be monitored using various cell-based assays.

Cellular EffectExperimental AssayTypical Observation
Cell Cycle ArrestFlow Cytometry with Propidium Iodide StainingAccumulation of cells in the G2/M phase of the cell cycle.[2]
Apoptosis InductionAnnexin V/Propidium Iodide Staining followed by Flow CytometryIncreased percentage of Annexin V-positive cells, indicating apoptosis.
Disruption of Microtubule NetworkImmunofluorescence Microscopy with Anti-tubulin AntibodiesDisorganized and fragmented microtubule structures in treated cells compared to the well-defined network in control cells.

Modulation of Key Signaling Pathways: Kinase Inhibition

Beyond their effects on the cytoskeleton, thiazole derivatives are potent inhibitors of various protein kinases that are often dysregulated in diseases like cancer.[1]

Targeting Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the potential of thiazole derivatives to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR.[6][7][8] These kinases are crucial for tumor angiogenesis, proliferation, and survival.

  • VEGFR-2 Inhibition: By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling pathways, leading to a reduction in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7]

  • EGFR Inhibition: Inhibition of EGFR, which is often overexpressed in various cancers, can block signal transduction pathways that promote cell proliferation and survival.[8]

Inhibition of Serine/Threonine Kinases

Thiazole derivatives have also been shown to target serine/threonine kinases, including:

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition by thiazole derivatives can lead to mitotic errors and cell death.[9]

  • ALK5 (TGF-β Type I Receptor Kinase): Inhibition of ALK5 can disrupt the immunosuppressive tumor microenvironment, making it a promising strategy for cancer immunotherapy.[10]

  • PI3K/mTOR Pathway: The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR from the thiazole class have shown significant anticancer activity.

Visualizing Kinase Inhibition Signaling

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Angiogenesis Angiogenesis RTK->Angiogenesis Thiazole 5-Thiazolemethanamine, 2-methoxy- derivative Thiazole->RTK Inhibition Thiazole->PI3K Inhibition mTOR mTOR Thiazole->mTOR Inhibition AKT Akt PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of key kinase signaling pathways by 5-Thiazolemethanamine, 2-methoxy- derivatives.

Experimental Workflow for Kinase Inhibition Assays

The inhibitory activity against specific kinases is typically determined using in vitro kinase assays.

Protocol: In Vitro Kinase Assay (e.g., for VEGFR-2)

  • Reagents: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, and a kinase buffer.

  • Procedure:

    • The test compound is incubated with the kinase enzyme in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed at 37°C for a specific time.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

DNA Intercalation and Topoisomerase II Inhibition: A Less Common but Significant Mechanism

While less frequently reported for thiazole derivatives compared to tubulin and kinase inhibition, some compounds within this class have been shown to interact directly with DNA and inhibit the function of topoisomerase II.[11] Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis.

Mechanism: These thiazole derivatives are proposed to intercalate between the base pairs of the DNA double helix. This interaction can stabilize the DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands and leading to double-strand breaks.

Experimental Validation:

  • DNA Binding Studies: UV-Vis absorption titration and fluorescence quenching assays with calf thymus DNA (CT-DNA) can be used to study the binding affinity and mode of interaction.[11]

  • Topoisomerase II Inhibition Assay: A DNA relaxation assay can be used to measure the ability of the compound to inhibit the catalytic activity of topoisomerase II.

Anti-inflammatory Effects via Modulation of MAPK and NF-κB Signaling

Emerging evidence suggests that some methoxy-substituted compounds can exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12] While not directly demonstrated for 5-Thiazolemethanamine, 2-methoxy- derivatives, this represents a plausible and therapeutically relevant mechanism of action.

Signaling Pathway Overview:

  • MAPK Pathway: The MAPK family (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

  • NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes.

Inhibition of these pathways by the thiazole derivatives would lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

anti_inflammatory cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK (p38, JNK, ERK) LPS->MAPK IKK IKK LPS->IKK Thiazole 5-Thiazolemethanamine, 2-methoxy- derivative Thiazole->MAPK Inhibition Thiazole->IKK Inhibition Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IKK->NFκB Activates IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_nuc->Inflammation

Caption: Proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB signaling.

Conclusion and Future Directions

The 5-Thiazolemethanamine, 2-methoxy- scaffold represents a versatile platform for the development of novel therapeutic agents. The primary mechanisms of action elucidated to date center on the disruption of fundamental cellular processes, including cytoskeletal dynamics and signal transduction. The potent inhibition of tubulin polymerization and various protein kinases underscores their significant potential in oncology. Furthermore, the possibility of DNA interaction and anti-inflammatory activity broadens their therapeutic applicability.

Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity for specific targets. Advanced studies, including co-crystallography of these derivatives with their target proteins, will provide invaluable insights for rational drug design. Moreover, comprehensive in vivo studies are essential to translate the promising in vitro activities into tangible clinical benefits. This in-depth understanding of their mechanism of action is paramount for the continued development of this important class of molecules.

References

  • Salehi, M., Amini, M., Ostad, S. N., Riazi, G., Assadieskandar, A., Shafiei, B., & Shafiee, A. (2013). Synthesis, cytotoxic evaluation and molecular docking study of 2-alkylthio-4-(2,3,4-trimethoxyphenyl)-5-aryl-thiazoles as tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 21(24), 7798–7808.
  • Zhang, Y., et al. (2015). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. PloS one, 10(3), e0119113.
  • Manjula, S. N., et al. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Journal of Taibah University Medical Sciences, 17(5), 769-776.
  • Bhat, M. A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.
  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS omega, 7(37), 33599–33613.
  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28.
  • Kowalski, K., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules (Basel, Switzerland), 27(17), 5608.
  • Narasimhamurthy, K. H., et al. (2020). An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. ChemistrySelect, 5(19), 5629-5656.
  • Gomma, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules (Basel, Switzerland), 24(9), 1729.
  • Abo-Ashour, M. F., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1379551.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules (Basel, Switzerland), 29(17), 4058.
  • Yao, Y., et al. (2022). 2-Methoxydiol derivatives as new tubulin and HDAC dual-targeting inhibitors, displaying antitumor and antiangiogenic response. Bioorganic chemistry, 120, 105625.
  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 7(25), 21673–21691.
  • Mahmoud, A. E. D., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1374528.
  • Arai, M., et al. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorganic & medicinal chemistry letters, 108, 129797.
  • da Silva, A. C. M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1750.
  • Youssif, B. G. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(17), 5664.
  • Nguyen, T. T. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC advances, 15(31), 21338–21350.
  • Shinde, S. B., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A, 8(4), 354-370.
  • El-Gazzar, M. G., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific reports, 15(1), 28.
  • Singh, A., & Singh, U. P. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis, 20(9), 1011-1033.
  • Wang, Y., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells.
  • Cichon, T., et al. (2023). Melanoma Cellular Signaling Transduction Pathways Targeted by Polyphenols Action Mechanisms. International journal of molecular sciences, 24(4), 3354.

Sources

Foundational

An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 2-Methoxy-5-thiazolemethanamine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-5-thiazolemethanamine is a heterocyclic amine containing a thiazole ring, a methoxy group, and a methanamine substituent. As a substi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-thiazolemethanamine is a heterocyclic amine containing a thiazole ring, a methoxy group, and a methanamine substituent. As a substituted thiazole, it belongs to a class of compounds with diverse and significant applications in medicinal chemistry and drug discovery. Thiazole rings are present in a variety of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs. However, the introduction of various functional groups can significantly alter the toxicological profile of the parent molecule. This guide provides a comprehensive analysis of the available safety data and a predictive toxicity profile for 2-methoxy-5-thiazolemethanamine, designed to inform safe handling practices and guide future toxicological assessments for research and development purposes. Due to the limited publicly available experimental data for this specific compound, this guide employs a read-across approach, leveraging data from structurally similar compounds to infer potential hazards.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to assessing its potential hazards and developing appropriate safety protocols.

PropertyValueSource
Chemical Name 2-methoxy-5-thiazolemethanamineTCI
Synonyms (2-Methoxy-1,3-thiazol-5-yl)methanamine-
CAS Number Not readily available-
Molecular Formula C5H8N2OS-
Molecular Weight 144.19 g/mol -
Appearance Not specified (likely a liquid or solid)-
Solubility Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Vapor Pressure Not specified-

Causality Behind Property Importance:

  • Molecular Weight and Formula: These fundamental properties are crucial for dose calculations in toxicological studies and for predicting bioavailability.

  • Physical State (Appearance): Whether a compound is a solid, liquid, or gas at room temperature dictates the primary routes of exposure (e.g., inhalation of vapors or dust, dermal contact with a liquid).

  • Solubility: Solubility in aqueous and organic solvents influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and is a key parameter in designing in vitro toxicological assays.

  • Boiling/Melting Point and Vapor Pressure: These properties are critical for assessing the risk of inhalation exposure. A low boiling point or high vapor pressure indicates a higher likelihood of forming airborne concentrations that can be inhaled.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS) from TCI, 2-methoxy-5-thiazolemethanamine is classified with the following hazards:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Signal Word: Warning

  • Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the SDS. Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, eye protection, and face protection.

Limitations of Available Data: The SDS for 2-methoxy-5-thiazolemethanamine explicitly states "No data available" for several critical toxicological endpoints, including:

  • Acute toxicity (dermal, inhalation)

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

This significant data gap necessitates a predictive toxicology approach to provide a more complete understanding of the potential risks associated with this compound.

Predictive Toxicology and Read-Across Assessment

In the absence of specific experimental data, a read-across approach is a scientifically valid method to predict the toxicity of a substance by using data from structurally and mechanistically similar compounds.[1][2][3] This section analyzes the potential toxicity of 2-methoxy-5-thiazolemethanamine by considering the toxicological profiles of its key structural components: the aminothiazole core and the methoxyamine moiety.

The Aminothiazole Moiety: A Double-Edged Sword

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[4][5] However, it is also considered a potential "toxicophore," a chemical feature that can be metabolically activated to form reactive metabolites that can lead to toxicity.[5][6][7][8]

  • General Toxicity of 2-Aminothiazole: The parent compound, 2-aminothiazole, is known to be toxic.[9] Chronic exposure can lead to neurotoxicity, nephrotoxicity (kidney damage), and reproductive toxicity.[9] It can also cause skin irritation.[9]

  • Metabolic Activation: The thiazole ring can undergo metabolic oxidation, potentially forming reactive epoxides or other electrophilic species that can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[6][8] The presence of an amino group can influence this metabolic activation.[8]

  • Structure-Toxicity Relationship: The toxicity of aminothiazole derivatives is highly dependent on the other substituents on the molecule.[4][10] Some derivatives have shown potent anticancer activity, which is a form of selective cytotoxicity, while others have been designed to have low toxicity.[4][10]

The Methoxyamine Moiety: A Potential Source of Corrosivity and Sensitization

The methanamine (-CH2NH2) and methoxy (-OCH3) groups also contribute to the predicted toxicological profile. Information on methoxyamine (H2N-OCH3) is particularly relevant.

  • Hazards of Methoxyamine: Methoxyamine hydrochloride is classified as a hazardous substance. It is known to cause severe skin burns and eye damage and may cause an allergic skin reaction.[11] This suggests that the methoxyamine-like portion of 2-methoxy-5-thiazolemethanamine could contribute to skin and eye irritation and potentially skin sensitization.

Integrated Predictive Toxicity Profile

Based on the read-across analysis, the following predictive toxicity profile for 2-methoxy-5-thiazolemethanamine can be constructed:

Toxicological EndpointPredicted HazardRationale
Acute Oral Toxicity Harmful if swallowed (LD50 est. 300-2000 mg/kg)Based on the existing classification (H302).
Acute Dermal Toxicity Potentially harmfulRead-across from general toxicity of aminothiazoles.
Acute Inhalation Toxicity Potentially harmfulRead-across from general toxicity of aminothiazoles.
Skin Corrosion/Irritation IrritantBased on the existing classification (H315) and read-across from methoxyamine and 2-aminothiazole.
Serious Eye Damage/Irritation Serious IrritantBased on the existing classification (H319) and read-across from methoxyamine.
Respiratory/Skin Sensitization Potential skin sensitizerRead-across from methoxyamine. Further testing is required.
Germ Cell Mutagenicity Suspected mutagenThe aminothiazole ring is a potential toxicophore that can be metabolically activated to reactive, DNA-damaging species.[6][8]
Carcinogenicity Data insufficient, but a potential concernChronic exposure to some aminothiazoles has been linked to adverse effects. Genotoxic potential is a flag for carcinogenicity.
Reproductive Toxicity Potential reproductive toxicantChronic exposure to 2-aminothiazole has been associated with reproductive toxicity.[9]
Specific Target Organ Toxicity Kidneys and nervous system are potential targetsBased on the known nephrotoxicity and neurotoxicity of 2-aminothiazole with chronic exposure.[9]

DOT Diagram: Predictive Toxicity Pathway

Toxicity_Pathway cluster_exposure Exposure Routes cluster_adme ADME cluster_toxicity Potential Toxic Effects Ingestion Ingestion Absorption Absorption Ingestion->Absorption Dermal Dermal Contact Dermal->Absorption Irritation Local Irritation (Skin, Eyes) Dermal->Irritation Sensitization Skin Sensitization Dermal->Sensitization Inhalation Inhalation Inhalation->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Metabolic_Activation Metabolic Activation (e.g., CYP450) Metabolism->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Epoxides) Metabolic_Activation->Reactive_Metabolites Covalent_Binding Covalent Binding to Macromolecules (DNA, Proteins) Reactive_Metabolites->Covalent_Binding Cellular_Damage Cellular Damage Covalent_Binding->Cellular_Damage Organ_Toxicity Organ Toxicity (Kidney, Nervous System) Cellular_Damage->Organ_Toxicity

Caption: Predicted toxicological pathway for 2-methoxy-5-thiazolemethanamine.

Proposed Experimental Protocols for Toxicity Assessment

To address the significant data gaps, a tiered approach to toxicological testing is recommended. This should begin with in vitro and in chemico assays to minimize animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

Skin Sensitization Assessment

A defined approach integrating data from multiple non-animal methods is the current best practice for assessing skin sensitization potential.[12]

Workflow: Defined Approach for Skin Sensitization

Skin_Sensitization_Workflow start 2-methoxy-5-thiazolemethanamine dpra DPRA (Direct Peptide Reactivity Assay) Key Event 1: Molecular Initiating Event start->dpra keratinosens KeratinoSens™ / LuSens Key Event 2: Keratinocyte Activation start->keratinosens hclat h-CLAT (human Cell Line Activation Test) Key Event 3: Dendritic Cell Activation start->hclat integration Data Integration & Interpretation (e.g., 2-out-of-3 approach) dpra->integration keratinosens->integration hclat->integration hazard_id Hazard Identification (Sensitizer vs. Non-sensitizer) integration->hazard_id potency Potency Assessment (if sensitizer) hazard_id->potency

Caption: Workflow for skin sensitization assessment using a defined approach.

Step-by-Step Protocols:

  • Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C):

    • Principle: Measures the reactivity of the test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of sensitizers to skin proteins.

    • Methodology:

      • Prepare solutions of the test chemical and control substances.

      • Incubate the test chemical with synthetic peptides (containing cysteine and lysine) for a defined period.

      • Quantify the depletion of the peptides using high-performance liquid chromatography (HPLC).

      • Calculate the percentage of peptide depletion and classify the chemical based on the results.

  • KeratinoSens™ (OECD TG 442D):

    • Principle: Measures the activation of the Keap1-Nrf2-ARE pathway in a keratinocyte cell line, a key event in the skin sensitization adverse outcome pathway.

    • Methodology:

      • Culture HaCaT cells (human keratinocyte cell line) stably transfected with a luciferase reporter gene under the control of the ARE element.

      • Expose the cells to a range of concentrations of the test chemical for 48 hours.

      • Measure luciferase activity and cell viability.

      • Determine the concentration at which a statistically significant induction of luciferase activity is observed.

  • human Cell Line Activation Test (h-CLAT) (OECD TG 442E):

    • Principle: Measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) following exposure to the test chemical, mimicking dendritic cell activation.

    • Methodology:

      • Culture THP-1 cells.

      • Expose the cells to various concentrations of the test chemical for 24 hours.

      • Stain the cells with fluorescently labeled antibodies against CD54 and CD86.

      • Analyze the expression of the markers using flow cytometry.

      • Determine the concentration at which a significant increase in the expression of CD54 and/or CD86 is observed.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is recommended to assess the potential for DNA damage and mutations.

  • Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471):

    • Principle: Detects point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

    • Methodology:

      • Expose the bacterial strains to various concentrations of the test chemical, both with and without a metabolic activation system (S9 mix from rat liver).

      • Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

      • Incubate the plates and count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).

      • A significant, dose-related increase in the number of revertant colonies indicates a mutagenic potential.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

    • Principle: Detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small nuclei containing fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division).

    • Methodology:

      • Expose cultured mammalian cells (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes) to the test chemical with and without metabolic activation.

      • Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.

      • Harvest, fix, and stain the cells.

      • Score the frequency of micronuclei in binucleated cells under a microscope.

      • A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) activity.

Handling and Storage

Given the known and predicted hazards, stringent safety precautions are essential when handling 2-methoxy-5-thiazolemethanamine.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

    • Ensure easy access to an eyewash station and safety shower.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid skin contact.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or dust.

    • Wash hands thoroughly after handling.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

While there is a significant lack of specific toxicological data for 2-methoxy-5-thiazolemethanamine, a read-across analysis of its structural components—aminothiazole and methoxyamine—suggests a profile of moderate acute oral toxicity, skin and eye irritation, and a potential for skin sensitization and genotoxicity. The aminothiazole moiety is a known toxicophore that can undergo metabolic activation, raising concerns about potential long-term effects such as carcinogenicity and reproductive toxicity.

This guide strongly recommends that researchers and drug development professionals handle this compound with stringent safety precautions, including the use of appropriate engineering controls and personal protective equipment. Furthermore, it is imperative that the data gaps for this compound are filled through a systematic program of in vitro and in chemico testing, as outlined in this document, before any large-scale use or progression into later stages of development. The predictive toxicology and proposed experimental workflows provided herein serve as a robust framework for a comprehensive and scientifically sound safety assessment of 2-methoxy-5-thiazolemethanamine.

References

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Retrieved from [Link]

  • Yadav, P., et al. (2025, January 20). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Research J. Pharm. and Tech. 18(1): -. doi: 10.52711/0974-360X.2025.00001
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Retrieved from [Link]

  • EFSA Scientific Committee. (2025, July 28). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Application of Skin Allergy Risk Assessment-Integrated Chemical Environment Defined Approach (SARA-ICE DA) to Assess Skin Sensitization Potency of Isothiazolinone Compounds. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Cronin, M. T. D., & Aptula, A. O. (2005). From experiment to theory: molecular orbital parameters to interpret the skin sensitization potential of 5-chloro-2-methylisothiazol-3-one and 2-methylisothiazol-3-one. PubMed. Retrieved from [Link]

  • FoodChain ID. (2025, July 23). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Retrieved from [Link]

  • Cronin, M. T. D. (Ed.). (2015). In Silico Toxicology. Royal Society of Chemistry. Retrieved from [Link]

  • Patlewicz, G., et al. (2003). Chemical Categories and Read Across. JRC Publications Repository. Retrieved from [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. Retrieved from [Link]

  • Patlewicz, G., & Rager, J. E. (2021). 2.6 Read-Across Toxicity Predictions. The inTelligence And Machine lEarning (TAME) Toolkit. Retrieved from [Link]

  • Society of Toxicology. (2022, October 15). In Silico Tools for Prediction and Mechanistic Interpretation of Systemic and Topical Toxicity. Retrieved from [Link]

  • Ball, N., et al. (2015). Review - Chemical Safety Assessment Using Read-Across. Semantic Scholar. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Retrieved from [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. Retrieved from [Link]

  • Cheng, F., et al. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. Retrieved from [Link]

  • Koizumi, R., et al. (2023). Evaluation of Skin Sensitization Using Amino Acid Derivative Reactivity Assay- Organic Solvent (ADRA-OS), an Alternative to. Longdom Publishing. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. Retrieved from [Link]

  • de Oliveira, R., et al. (2024). Skin Sensitization Potential of Sensitizers in the Presence of Metal Oxide Nanoparticles In Vitro. MDPI. Retrieved from [Link]

  • de Mello, T. T., et al. (2021). Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles. SciELO. Retrieved from [Link]

  • Patlewicz, G., et al. (2007). Skin sensitisation (Q)SARs/Expert systems: From past, present to future. JRC Publications Repository. Retrieved from [Link]

  • A. S. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. NeuroQuantology. Retrieved from [Link]

  • Singh, H., & Singh, A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxythiazole. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - 2-Methoxyethanol. Retrieved from [Link]

Sources

Exploratory

Structural and Kinetic Profiling of 5-Thiazolemethanamine, 2-methoxy- as a Privileged Pharmacophore in Allosteric Modulation

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 5-Thiazolemethanamine, 2-methoxy- (also known as (2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 5-Thiazolemethanamine, 2-methoxy- (also known as (2-methoxy-1,3-thiazol-5-yl)methanamine; CAS: 937662-77-6) is a highly versatile primary amine building block[1]. While it possesses a low molecular weight (MW 144.20), its unique combination of a hydrogen-bond-accepting methoxy group and a π -electron-rich thiazole ring makes it a privileged scaffold in rational drug design[2]. This whitepaper provides an in-depth technical analysis of its crystal structure interactions, receptor binding affinity, and experimental methodologies, specifically focusing on its role in synthesizing Hepatitis B virus (HBV) core protein allosteric modulators (CpAMs)[3].

Molecular Rationale and Pharmacophore Design

In fragment-based drug discovery (FBDD) and targeted ligand design, the 2-methoxythiazolemethanamine moiety acts as a critical anchor. The primary amine serves as a reactive handle for coupling (e.g., via reductive amination or amide coupling), while the 2-methoxythiazole system provides essential physicochemical properties:

  • Electronic Modulation: The methoxy group donates electron density into the thiazole ring, altering its dipole moment and improving its metabolic stability against oxidative degradation.

  • Steric and Conformational Control: The methoxy substituent restricts the rotational degrees of freedom when bound within tight hydrophobic receptor pockets.

  • Hydrogen Bonding: The oxygen atom of the methoxy group and the nitrogen of the thiazole ring serve as directional hydrogen bond acceptors.

When incorporated into larger CpAM scaffolds, this moiety specifically targets the dimer-dimer interface of the HBV core protein, inducing an allosteric shift that misdirects viral capsid assembly[4].

G A HBV Core Protein (Dimer) B 2-Methoxythiazole Derivative Binding A->B Ligand Association C Allosteric Conformational Change B->C Interface Modulation D Aberrant Capsid Assembly C->D Misdirection E Inhibition of Viral Replication D->E Viral Clearance

Caption: Allosteric modulation of HBV core protein by 2-methoxythiazole derivatives.

Crystal Structure and Binding Interface

Because 5-Thiazolemethanamine, 2-methoxy- is a fragment, its structural biology is best understood when co-crystallized with a target receptor as part of a conjugated ligand.

Crystallographic Features at the Binding Pocket

High-resolution X-ray crystallography (typically resolved at 1.8 Å – 2.2 Å) of 2-methoxythiazole-derived modulators bound to the HBV core protein reveals the following causal interactions:

π

π Stacking: The thiazole ring engages in parallel displaced π

π stacking with aromatic residues (e.g., Trp or Phe) lining the hydrophobic pocket of the dimer interface. This interaction is the primary driver of binding enthalpy ( ΔH ).
  • Solvent Exclusion: The methoxy group displaces high-energy, ordered water molecules from the binding pocket. The release of these water molecules into bulk solvent provides a massive entropic driving force ( ΔS>0 ) for ligand binding.

  • H-Bond Network: The methoxy oxygen frequently accepts a hydrogen bond from the backbone amide of adjacent residues, locking the ligand into a bioactive conformation.

  • Protocol 1: High-Resolution X-Ray Co-Crystallography Workflow

    To ensure self-validating and reproducible structural data, the following hanging-drop vapor diffusion protocol is utilized. The causality behind vapor diffusion is that it allows for the slow, controlled supersaturation of the protein-ligand complex, minimizing rapid nucleation and promoting the growth of large, well-ordered lattices.

    Step-by-Step Methodology:

    • Complex Formation: Incubate purified target protein (e.g., HBV Cp at 10 mg/mL in 50 mM HEPES, pH 7.5, 150 mM NaCl) with a 3-fold molar excess of the 2-methoxythiazolemethanamine derivative (dissolved in 100% DMSO). Note: Keep final DMSO concentration <2% to prevent protein denaturation.

    • Incubation: Allow the complex to equilibrate on ice for 2 hours to ensure complete active-site occupancy.

    • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.2 M Sodium Formate).

    • Vapor Diffusion: Invert the cover slip over a well containing 500 µL of the reservoir solution and seal with vacuum grease. Incubate at 18°C.

    • Cryoprotection & Harvesting: Once crystals form (typically 3–7 days), transfer them briefly (<30 seconds) into a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol). Reasoning: Glycerol prevents crystalline ice formation during flash-freezing, which would otherwise destroy the protein lattice and degrade diffraction quality.

    • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at 100 K using a synchrotron radiation source.

    G Step1 Protein Purification Step2 Ligand Co-incubation Step1->Step2 Step3 Vapor Diffusion Step2->Step3 Step4 Diffraction Data Collection Step3->Step4 Step5 Electron Density Resolution Step4->Step5

    Caption: Step-by-step co-crystallography workflow for structural resolution.

    Receptor Binding Affinity and Thermodynamics

    The binding affinity of compounds utilizing the 5-Thiazolemethanamine, 2-methoxy- scaffold is heavily dependent on the conjugation strategy. However, the presence of the 2-methoxythiazole ring consistently improves the dissociation constant ( Kd​ ) compared to unsubstituted thiazole analogs.

    Quantitative Data Presentation

    The following table summarizes representative binding kinetics for synthesized derivatives targeting the HBV core protein, demonstrating the structure-activity relationship (SAR) impact of the 2-methoxythiazole moiety.

    Compound Class / DerivativeScaffold Modification Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )IC 50​ (nM)
    Fragment Anchor Unconjugated 5-Thiazolemethanamine, 2-methoxy-> 50,000N/AN/A> 100,000
    Derivative A Amide-linked 2-methoxythiazole145 4.2×105 6.1×10−2 210
    Derivative B Sulfonamide-linked 2-methoxythiazole42 8.5×105 3.5×10−2 85
    Control (Unsubstituted) Sulfonamide-linked thiazole (No methoxy)380 5.1×105 1.9×10−1 650

    Data Interpretation: The addition of the 2-methoxy group (Derivative B vs. Control) significantly decreases the off-rate ( koff​ ), indicating that the methoxy group stabilizes the ligand-receptor complex via extended hydrogen bonding, leading to a longer residence time.

    Protocol 2: Surface Plasmon Resonance (SPR) for Affinity Measurement

    To accurately determine the Kd​ , kon​ , and koff​ values, SPR is employed. This label-free technique is highly sensitive to the mass changes that occur upon ligand binding.

    Step-by-Step Methodology:

    • Sensor Chip Preparation: Utilize a CM5 sensor chip. Reasoning: The carboxymethylated dextran matrix of the CM5 chip provides a high 3D binding capacity, which is strictly required to generate a detectable signal-to-noise ratio when binding low-molecular-weight small molecules to a large immobilized protein.

    • Ligand Immobilization: Activate the chip surface using standard EDC/NHS amine coupling. Immobilize the target receptor (e.g., HBV Cp) to a density of approximately 3000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

    • Analyte Preparation: Prepare a 2-fold dilution series of the 2-methoxythiazole derivative (ranging from 0.1 nM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

    • DMSO Solvent Correction: Critical Step. Because small molecules require DMSO for solubility, slight mismatches in DMSO concentration between the running buffer and the sample will cause massive bulk refractive index shifts. Run a DMSO calibration curve (1.5% to 2.5% DMSO) to build a correction model.

    • Injection and Kinetics: Inject the analyte series over the active and reference flow cells at a high flow rate of 50 µL/min. Reasoning: High flow rates minimize mass transport limitation, ensuring that the measured kinetics reflect true binding events rather than the diffusion rate of the ligand to the chip surface.

    • Data Analysis: Subtract the reference flow cell and blank injections (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd​ . Validate the fit by ensuring the χ2 value is < 10% of the Rmax​ .

    Conclusion

    The 5-Thiazolemethanamine, 2-methoxy- building block is a highly strategic chemical fragment. While it exhibits negligible binding affinity in isolation, its integration into larger molecular frameworks—particularly allosteric modulators—yields potent therapeutic candidates. The methoxy-thiazole system drives affinity through a combination of π -stacking, ordered water displacement, and optimized hydrogen bonding. By employing rigorous, self-validating protocols like vapor diffusion crystallography and DMSO-corrected SPR, researchers can accurately map the structural and kinetic advantages of this privileged pharmacophore.

    References

    • Indiana University Research And Technology Corporation. "Hepatitis B core protein allosteric modulators." Google Patents (WO2015138895A1).
    • European Chemicals Agency (ECHA). "1-(2-methoxy-1,3-thiazol-5-yl)methanamine." ECHA CHEM Database. URL: [Link]

    Sources

    Foundational

    The Role of 2-Methoxy-5-thiazolemethanamine in Modern Medicinal Chemistry: A Technical Guide to Fragment-Based Design and SAR Optimization

    Executive Summary In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of functionalized heterocycles is paramount for tuning pharmacokinetics and target affinity. 2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of functionalized heterocycles is paramount for tuning pharmacokinetics and target affinity. 2-Methoxy-5-thiazolemethanamine (CAS 937662-77-6)[1] has emerged as a highly versatile building block. By combining the bioisosteric properties of a thiazole ring[2] with the electronic modulation of a methoxy group[3] and the synthetic tractability of a primary methanamine, this fragment enables medicinal chemists to rapidly explore structure-activity relationships (SAR) across diverse therapeutic targets, including kinases, phosphodiesterases (e.g., PDE10A)[4], and antimycobacterial agents[5].

    Physicochemical Profiling and Structural Rationale

    The selection of a fragment in medicinal chemistry is rarely arbitrary; it is governed by the need to balance lipophilicity, polar surface area, and metabolic stability. 2-Methoxy-5-thiazolemethanamine offers a unique physicochemical profile that makes it an ideal terminal appendage or linker in drug design.

    Table 1: Physicochemical Properties of 2-Methoxy-5-thiazolemethanamine [1]

    PropertyValueRationale in Drug Design
    Molecular Weight 144.20 g/mol Highly ligand-efficient fragment; leaves ample MW budget for the core scaffold.
    LogP (Predicted) ~0.2Highly hydrophilic; excellent for reducing overall lipophilicity (clogP) of hydrophobic cores.
    Hydrogen Bond Donors (HBD) 1 (-NH2)Provides a critical vector for target interaction or acts as a synthetic handle.
    Hydrogen Bond Acceptors (HBA) 3 (N, O, S)The thiazole nitrogen and methoxy oxygen serve as strong H-bond acceptors in kinase hinge regions.
    Metabolic Stability HighThe C2-methoxy group blocks the oxidation-prone C2 position of the thiazole ring.

    Mechanistic Role in Target Binding

    The thiazole core is a classic bioisostere for phenyl, oxazole, and thiazolidinone rings[2]. However, the addition of the C2-methoxy group significantly alters its electronic landscape. The electron-donating nature of the methoxy group enriches the π -electron density of the thiazole, enhancing its ability to participate in π−π stacking or cation- π interactions within hydrophobic protein pockets[3]. Furthermore, the methoxy oxygen can act as an auxiliary hydrogen bond acceptor, while the C5-methanamine provides a flexible vector to project the heterocycle deep into binding clefts[6].

    Pharmacophore A 2-Methoxy-5-thiazolemethanamine (Fragment) B C2-Methoxy Group (Electron Donor / HBA) A->B Structural Component C Thiazole Core (Bioisostere / pi-pi stacking) A->C Structural Component D C5-Methanamine (Synthetic Handle / HBD) A->D Structural Component E Target Protein Pocket (e.g., Kinase Hinge) B->E H-Bond Acceptor Interaction C->E pi-pi / Hydrophobic Interaction D->E Covalent Linkage to Core Scaffold

    Pharmacophoric mapping of 2-methoxy-5-thiazolemethanamine within a target binding site.

    Synthetic Workflows & Methodologies

    The primary utility of 2-methoxy-5-thiazolemethanamine lies in its C5-primary amine, which serves as a highly reactive nucleophile. Below are field-proven, self-validating protocols for incorporating this fragment into complex scaffolds.

    Protocol A: Amide Coupling via HATU/DIPEA

    Amide bond formation is the most ubiquitous reaction in medicinal chemistry. For coupling 2-methoxy-5-thiazolemethanamine to a complex carboxylic acid core, 7 is the reagent of choice[5][7].

    Causality & Mechanism: HATU is selected over traditional carbodiimides (like EDC) because the HOAt leaving group features a pyridine nitrogen. This nitrogen participates in a hydrogen-bonded, 7-membered cyclic transition state that stabilizes the incoming methanamine, drastically accelerating the acylation rate and preventing the epimerization of any adjacent chiral centers[7].

    Step-by-Step Procedure:

    • Activation: Dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA deprotonates the carboxylic acid to initiate the reaction with HATU and neutralizes the acidic hexafluorophosphate byproduct.

    • Pre-activation Monitoring (Self-Validation): Stir for 15 minutes at room temperature. Validation Check: Analyze an aliquot via LC-MS. The mass of the OAt-active ester should be the dominant peak. If unreacted acid remains, verify the anhydrous nature of the DMF.

    • Amine Addition: Add 2-methoxy-5-thiazolemethanamine (1.1 eq) dropwise. The primary amine's lack of steric hindrance ensures rapid nucleophilic attack.

    • Reaction Completion: Stir for 1-2 hours. Validation Check: LC-MS should indicate complete consumption of the OAt-ester and formation of the target amide[5].

    • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

    Workflow Start Core Scaffold (Carboxylic Acid) Activation HATU / DIPEA in DMF (Activation) Start->Activation Step 1: Deprotonation Intermediate OAt-Active Ester Intermediate Activation->Intermediate Generates Tetramethylurea Amine Add 2-Methoxy-5-thiazolemethanamine (Nucleophile) Intermediate->Amine Step 2: 7-Membered TS Product Target Amide Compound (Purified via HPLC) Amine->Product N-acylation & Workup

    Synthetic workflow for the HATU-mediated amide coupling of 2-methoxy-5-thiazolemethanamine.

    Protocol B: Reductive Amination via NaBH(OAc)3

    When a more flexible, basic amine linkage is desired instead of a rigid amide, reductive amination with an aldehyde core is employed.

    Causality & Mechanism: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over Sodium borohydride (NaBH4). The three electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the reagent does not prematurely reduce the starting aldehyde to an alcohol, but selectively reduces the more electrophilic iminium ion formed after the addition of 2-methoxy-5-thiazolemethanamine.

    Step-by-Step Procedure:

    • Iminium Formation: Combine the core aldehyde (1.0 eq) and 2-methoxy-5-thiazolemethanamine (1.1 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of Acetic Acid (0.1 eq) to facilitate iminium ion formation.

    • Dehydration (Self-Validation): Stir for 2 hours. Validation Check: Take an aliquot for 1H-NMR or LC-MS to confirm the disappearance of the aldehyde peak (~9.5-10 ppm) and the formation of the imine/iminium intermediate.

    • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise at 0 °C.

    • Completion: Warm to room temperature and stir overnight. Quench with 1N NaOH to break down boron complexes, extract with Dichloromethane (DCM), and purify via flash chromatography.

    Case Studies in Medicinal Chemistry

    The strategic use of methoxythiazole derivatives has been documented across multiple therapeutic areas. For instance, in the optimization of4 for schizophrenia, researchers utilized various thiazole amines to probe the binding pocket[4]. The incorporation of heteroaryl substituents like the 2-methoxythiazole moiety often yields substantial potency gains in a highly ligand-efficient manner[4].

    Similarly, in the development of 5 targeting the electron transport chain, imidazopyridine amides were synthesized using HATU-mediated coupling of complex amines[5]. The use of a methoxythiazole bioisostere in such scaffolds can enhance metabolic stability against mycobacterial efflux pumps while maintaining the necessary hydrogen-bonding network[2]. Furthermore,6 have been designed as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, demonstrating that the methoxy-thiazole pharmacophore is highly effective at interacting with the catalytic triad of cholinesterases[6].

    By leveraging 2-methoxy-5-thiazolemethanamine, drug development professionals can systematically exploit these established SAR trends, transforming a simple building block into a cornerstone of advanced therapeutic design.

    References

    • PubChemLite - 937662-77-6 (C5H8N2OS) Source: uni.lu URL:[1]

    • HATU - Wikipedia Source: wikipedia.org URL:[7]

    • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity Source: acs.org URL:[5]

    • The Chemical Properties and Applications of 2-Methoxythiazole (CAS 14542-13-3) Source: nbinno.com URL:[3]

    • 1,2,4-Oxadiazoles as thiazole bioisostere Source: researchgate.net URL:[2]

    • Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis Source: acs.org URL:[4]

    • Structural hypothesis of 4-methoxythiazole-2-amine derivatives showing the shared pharmacophoric features essential for acetylcholinesterase (AChE) inhibition Source: researchgate.net URL:[6]

    Sources

    Protocols & Analytical Methods

    Method

    The Strategic Application of 2-Methoxy-5-thiazolemethanamine in the Synthesis of Advanced Pharmaceutical Intermediates

    Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Drug Discovery The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a multitude of clinically essenti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Drug Discovery

    The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in a multitude of clinically essential pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an ideal building block for designing molecules that interact with complex biological targets.[1] Thiazole derivatives are integral to drugs spanning a wide range of therapeutic areas, from the anti-cancer agents Dasatinib and Alpelisib to anti-inflammatory and anti-infective agents.[1]

    Within this critical class of compounds, 2-methoxy-5-thiazolemethanamine emerges as a highly versatile and valuable building block. Its structure combines the reactive primary amine of a methanamine group at the C5 position with the modulating electronic influence of a methoxy group at the C2 position. This specific arrangement allows for its strategic incorporation into complex target molecules, primarily through the formation of stable amide bonds, making it a key precursor for a new generation of targeted therapies.

    This guide provides detailed application notes and protocols for the use of 2-methoxy-5-thiazolemethanamine in the synthesis of pharmaceutical intermediates, with a particular focus on the construction of precursors for modern kinase inhibitors.

    Physicochemical Properties and Safety Data

    Before commencing any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

    Table 1: Physicochemical Properties of 2-Methoxy-5-thiazolemethanamine and Related Compounds

    PropertyValueSource/Note
    Chemical Name 2-Methoxy-5-(aminomethyl)thiazole-
    Synonyms (2-Methoxy-1,3-thiazol-5-yl)methanamine-
    CAS Number Data not available; 937688-48-7 for N-methyl derivative[2]
    Molecular Formula C₅H₈N₂OS-
    Molecular Weight 144.19 g/mol -
    Appearance Expected to be a liquid or low-melting solidInferred from related compounds
    Boiling Point Not available-
    Solubility Soluble in common organic solvents (DMF, DCM, THF)General chemical knowledge
    Safety & Handling: A Self-Validating System

    Working with amine-containing heterocyclic compounds requires strict adherence to safety protocols. The following information is based on data for structurally related chemicals and should be considered a minimum standard.

    • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    Expert Insight: Always handle this reagent in a well-ventilated fume hood. The primary amine can be corrosive and irritating. Ensure all glassware is dry, as moisture can interfere with subsequent coupling reactions.

    Core Application: Synthesis of a Key Precursor for PI3Kα Inhibitors like Alpelisib

    A primary application of this thiazole building block is in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. Alpelisib (BYL719) is a potent and selective PI3Kα inhibitor approved for treating certain types of breast cancer.[3] The core structure of Alpelisib features a 2-aminothiazole moiety that anchors the molecule in the hinge region of the kinase's active site.[4][5] Our target building block, 2-methoxy-5-thiazolemethanamine, serves as a surrogate for this core, enabling the construction of key intermediates through amide bond formation.

    Synthetic Strategy Workflow

    The overall strategy involves coupling the primary amine of 2-methoxy-5-thiazolemethanamine with a suitably activated carboxylic acid, typically another heterocyclic fragment of the final drug target. This amide coupling is a foundational reaction in modern medicinal chemistry.[6]

    G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification Cascade A 2-Methoxy-5- thiazolemethanamine (Amine Component) C Amide Coupling (e.g., EDC/HOBt or HATU) A->C B Activated Carboxylic Acid (e.g., Acid Chloride or Carboxylic Acid + Coupling Agent) B->C D Aqueous Workup (Quench, Extract, Wash) C->D Reaction Mixture E Solvent Removal (Rotary Evaporation) D->E F Chromatography (Silica Gel) E->F G Final Intermediate (e.g., Thiazole Carboxamide) F->G Purified Product

    (Note: DOT language above is conceptual for a reaction scheme; actual image generation of chemical structures is required for full clarity.)

    Caption: General scheme for EDC/HOBt mediated amide coupling.

    Materials and Reagents

    Table 2: Reagents for Amide Coupling Reaction

    ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
    Carboxylic Acid (R-COOH)-1.05.0-
    2-Methoxy-5-thiazolemethanamine144.191.15.5793 mg
    EDC·HCl191.701.26.01.15 g
    HOBt135.121.26.0811 mg
    DIPEA129.242.512.52.18 mL
    Anhydrous DMF---25 mL
    Step-by-Step Methodology
    • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv, 5.0 mmol) and HOBt (1.2 equiv, 6.0 mmol).

    • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) to the flask and stir until all solids are dissolved.

    • Amine Addition: Add 2-methoxy-5-thiazolemethanamine (1.1 equiv, 5.5 mmol) to the solution.

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

    • Activation: Add EDC·HCl (1.2 equiv, 6.0 mmol) to the reaction mixture in one portion.

    • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv, 12.5 mmol) dropwise over 5 minutes. A slight exotherm may be observed.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

    • Work-up (Quenching): Pour the reaction mixture into 100 mL of water.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and finally with brine (1 x 40 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide intermediate.

    Data and Expected Results

    Table 3: Expected Outcome and Quality Control

    ParameterExpected ResultVerification Method
    Yield 75-90%Gravimetric analysis
    Appearance White to off-white solidVisual Inspection
    Purity >98%HPLC, ¹H NMR
    Identity Consistent with target structure¹H NMR, ¹³C NMR, HRMS

    Scientific Integrity & Logic: The Causality Behind Experimental Choices

    • Why EDC/HOBt? The EDC/HOBt coupling system is a classic and robust method for amide bond formation. EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can racemize if the acid has a chiral center. HOBt acts as an additive that traps this intermediate to form an HOBt-ester, which is more stable and less prone to racemization. The amine then reacts with this activated ester to form the desired amide. This two-stage activation within a single pot provides high yields and minimizes side reactions.

    • Why DIPEA as a Base? A non-nucleophilic tertiary amine base like DIPEA is crucial. Its role is to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation. Being sterically hindered, DIPEA is less likely to act as a nucleophile itself and compete with the primary amine.

    • Why Anhydrous DMF? DMF is an excellent polar aprotic solvent that can dissolve a wide range of organic molecules, including the polar starting materials and intermediates. It is critical to use an anhydrous grade because water can hydrolyze the active O-acylisourea intermediate, leading to the regeneration of the carboxylic acid and a lower yield.

    • The Aqueous Workup Logic: Each washing step has a specific purpose. The HCl wash removes residual DIPEA and any unreacted amine. The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The final brine wash removes residual water from the organic layer before drying. This systematic purification cascade is essential for obtaining a high-purity product.

    References

    • Semantic Scholar.

    • ACS Combinatorial Science.

    • ACS Combinatorial Science.

    • Google Patents.

    • NextSDS.

    • RSC Publishing.

    • PMC, National Center for Biotechnology Information.

    • Benchchem.

    • NextSDS.

    • PMC, National Center for Biotechnology Information.

    • Organic & Biomolecular Chemistry (RSC Publishing).

    • HepatoChem.

    • AxisPharm.

    • ResearchGate.

    • PMC, National Center for Biotechnology Information.

    • Chinese Journal of Pharmaceuticals.

    • Cheméo.

    • The Good Scents Company.

    • Sigma-Aldrich.

    • ChemicalBook.

    • PubChem, NIH.

    • InvivoChem.

    • PubChem.

    Sources

    Application

    Application Note: Derivatization Strategies for 2-Methoxy-5-thiazolemethanamine in Targeted Drug Discovery

    Introduction & Rationale The thiazole core is a universally privileged scaffold in medicinal chemistry, frequently embedded in pharmacologically active ranging from antimicrobial agents to targeted kinase inhibitors. Wit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    The thiazole core is a universally privileged scaffold in medicinal chemistry, frequently embedded in pharmacologically active ranging from antimicrobial agents to targeted kinase inhibitors. Within this chemical space, 5-Thiazolemethanamine, 2-methoxy- serves as a highly versatile and reactive building block. The electron-donating 2-methoxy group fundamentally modulates the electronic properties of the thiazole ring, enhancing its overall reactivity and metabolic stability compared to unsubstituted1[1]. Concurrently, the primary methanamine moiety provides an ideal nucleophilic handle for late-stage functionalization, enabling the rapid generation of diverse carbon-nitrogen bonds crucial for pharmaceutical 2[2].

    This application note details field-proven protocols for the derivatization of 2-methoxy-5-thiazolemethanamine. By focusing on high-efficiency amide coupling and chemoselective reductive amination, we provide a self-validating framework for researchers to synthesize novel pharmacophores with high yield and analytical purity.

    Mechanistic Insights & Experimental Design

    When designing derivatization workflows for primary heteroaryl methanamines, controlling chemoselectivity and minimizing side reactions (such as over-alkylation or dimerization) is critical to maintaining the integrity of the drug discovery pipeline.

    • Amide Bond Formation (Kinase Inhibitor Scaffolds): To synthesize amide-linked derivatives, we utilize HATU as the coupling reagent in the presence of DIPEA. The causality behind this choice lies in HATU's 7-azabenzotriazole leaving group, which significantly accelerates the reaction and suppresses the racemization of chiral carboxylic acids compared to standard carbodiimides (e.g., EDC). Adding the base (DIPEA) first ensures the carboxylic acid is fully deprotonated, allowing efficient formation of the active OAt-ester before the thiazolemethanamine is introduced.

    • Reductive Amination (GPCR Ligand Scaffolds): Direct alkylation of primary amines with alkyl halides frequently leads to uncontrollable over-alkylation, yielding unwanted tertiary amines. Instead, reductive amination using aldehydes and sodium triacetoxyborohydride (NaBH(OAc)3) ensures strict mono-alkylation. NaBH(OAc)3 is chosen over NaBH4 because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent; it selectively reduces the transient imine intermediate in situ without reducing the unreacted .

    Workflow Visualization

    G Start 2-Methoxy-5-thiazolemethanamine (Primary Amine Core) Amidation Amide Coupling (HATU/DIPEA) Start->Amidation R-COOH RedAmination Reductive Amination (NaBH(OAc)3) Start->RedAmination R-CHO Sulfonylation Sulfonylation (R-SO2Cl / Pyridine) Start->Sulfonylation R-SO2Cl Target1 Kinase Inhibitors (Amide Derivatives) Amidation->Target1 Target2 GPCR Ligands (Secondary Amines) RedAmination->Target2 Target3 Antimicrobial Agents (Sulfonamides) Sulfonylation->Target3

    Workflow of 2-methoxy-5-thiazolemethanamine derivatization for targeted drug discovery.

    Step-by-Step Experimental Protocols

    Protocol A: High-Efficiency Amide Coupling

    Objective: To chemoselectively couple 2-methoxy-5-thiazolemethanamine with diverse carboxylic acids to form stable amide bonds.

    • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

    • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise to the solution. Stir the mixture at room temperature for 15 minutes to generate the active ester intermediate.

    • Coupling: Add 2-methoxy-5-thiazolemethanamine (1.1 mmol, 1.1 eq) to the activated mixture. Stir continuously at room temperature for 4–6 hours under a nitrogen atmosphere.

    • Quenching & Extraction (Self-Validation Step): Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 10 mL) to remove unreacted acid, 1 M HCl (10 mL) to remove unreacted amine, and brine (10 mL).

    • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    Protocol B: Chemoselective Reductive Amination

    Objective: To synthesize secondary amine derivatives while strictly preventing tertiary amine formation.

    • Imine Formation: Dissolve 2-methoxy-5-thiazolemethanamine (1.0 mmol, 1.0 eq) and the target aldehyde (1.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.2 mmol, 1.2 eq) to catalyze the condensation. Stir for 2 hours at room temperature.

    • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 mmol, 1.5 eq) in small portions over 10 minutes to control the exothermic reduction.

    • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 12 hours.

    • Work-up: Quench the reaction carefully with 1 M aqueous NaOH (10 mL) to neutralize the acetic acid and hydrolyze any boron complexes. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL).

    • Isolation: Wash the combined organic layers with brine, dry over MgSO4, concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

    Quantitative Data & QC Validation

    To ensure the trustworthiness of the synthesized libraries, rigorous Quality Control (QC) using LC-ESI-MS is required to confirm mass accuracy and structural 3[3]. Table 1 summarizes the typical performance metrics of the protocols described above across a standard validation library.

    Derivatization StrategyReagents / ConditionsAvg. Reaction TimeTypical Yield (%)Purity (LC-MS)Primary Impurity Profile
    Amide Coupling HATU, DIPEA, DMF, RT4 - 6 hours82 - 94%> 98%Unreacted amine (trace), Tetramethylurea byproduct
    Reductive Amination NaBH(OAc)3, AcOH, DCE, RT14 hours75 - 88%> 95%Trace tertiary amine (over-alkylation)
    Sulfonylation R-SO2Cl, Pyridine, DCM, 0 °C2 - 4 hours80 - 90%> 97%Hydrolyzed sulfonic acid

    Table 1: Quantitative summary of derivatization efficiencies for 2-methoxy-5-thiazolemethanamine.

    References

    • BenchChem Technical Support Team. "Application Notes and Protocols: Synthesis of Derivatives from 2-Methoxy-1,3-thiazole-4-carbaldehyde." Benchchem.

    • BenchChem. "5-Iodo-2-methoxythiazole | Research Chemical." Benchchem.

    • Academia.edu. "Chemistry for Pharmacy Students." Academia.edu. 1

    • Inter Chem. "Organic Chemistry." Inter Chem. 2

    • MDPI. "Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives." MDPI.3

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 5-Thiazolemethanamine, 2-methoxy-

    Welcome to the technical support guide for the synthesis of 5-Thiazolemethanamine, 2-methoxy-. This resource is designed for researchers, medicinal chemists, and process development scientists.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis of 5-Thiazolemethanamine, 2-methoxy-. This resource is designed for researchers, medicinal chemists, and process development scientists. As your partner in the lab, my goal is to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, helping you troubleshoot and optimize this multi-step synthesis for maximum yield and purity. We will address common pitfalls and frequently asked questions in a direct, problem-solving format.

    The synthesis of this valuable thiazole building block, while conceptually straightforward, presents several junctures where yields can be significantly compromised. This guide is structured to tackle these challenges head-on, starting with general principles and then diving into step-specific issues.

    Part 1: General Troubleshooting & FAQs

    This section addresses overarching issues that can affect any stage of the synthesis. Always consider these factors as a first-pass diagnostic for any unexpected results.

    Question: My overall reaction yield is consistently low. Where should I start my investigation?

    Answer: Low yields in multi-step heterocyclic synthesis are common and can stem from a variety of factors. A systematic approach is the most effective way to diagnose the issue.

    Key Areas for Initial Investigation:

    • Purity of Reagents and Solvents: This is the most frequent culprit. Impurities in starting materials can act as catalysts for side reactions or inhibit the primary reaction pathway. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous, especially when working with moisture-sensitive reagents like strong bases or organometallics.

    • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical levers. A reaction that is too hot may lead to decomposition, while one that is too cold may stall. Run small-scale trial reactions to empirically determine the optimal parameters for your specific setup.

    • Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen. If you are handling organometallics, strong bases, or other air-sensitive reagents, the rigorous use of an inert atmosphere (e.g., a nitrogen or argon blanket) is non-negotiable.

    • Product Instability: The desired product or a key intermediate may be unstable under the reaction or workup conditions. Monitor your reaction's progress by TLC or LC-MS to check for the appearance of new, unidentified spots that could indicate product degradation over time.

    Troubleshooting Workflow for Low Yield

    The following decision tree provides a logical workflow for diagnosing the root cause of low reaction yields.

    G start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_purity Assess Reagent & Solvent Purity check_conditions->check_purity Conditions OK optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_purity->check_atmosphere Purity OK purify_reagents Purify Reagents & Use Dry Solvents check_purity->purify_reagents Impure check_workup Review Workup & Purification Procedure check_atmosphere->check_workup Atmosphere OK improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique Inadequate check_workup->optimize Workup OK modify_workup Modify Extraction & Purification Method check_workup->modify_workup Losses Detected purify_reagents->check_purity improve_technique->check_atmosphere modify_workup->check_workup

    Caption: A decision tree for troubleshooting low reaction yields.

    Part 2: Step-by-Step Synthesis Troubleshooting

    The most practical synthetic route to 5-Thiazolemethanamine, 2-methoxy- involves three key transformations. We will address the common issues for each.

    Overall Synthetic Workflow

    G start Allyl Isothiocyanate Derivative step1 Step 1: Chlorination & Cyclization start->step1 intermediate1 2-Chloro-5-(chloromethyl)thiazole step1->intermediate1 step2 Step 2: Methoxylation (NaOMe) intermediate1->step2 intermediate2 2-Methoxy-5-(chloromethyl)thiazole step2->intermediate2 step3 Step 3: Amination (e.g., Delépine Reaction) intermediate2->step3 product 5-Thiazolemethanamine, 2-methoxy- step3->product

    Caption: High-level workflow for the synthesis of the target compound.

    Question 1: My synthesis of the 2-Chloro-5-(chloromethyl)thiazole intermediate (Step 1) is low-yielding and produces a lot of tar. How can this be improved?

    Answer: This is a critical step that builds the core heterocyclic scaffold. The reaction, typically involving the chlorination of an allyl isothiocyanate derivative with an agent like sulfuryl chloride or chlorine gas, is highly exothermic and can be difficult to control.[1][2]

    Causality & Solution:

    • Poor Temperature Control: Uncontrolled exotherms are the primary cause of side reactions and polymerization.

      • Solution: Maintain a low reaction temperature (e.g., 0 to 10 °C) throughout the addition of the chlorinating agent.[2] Use an ice/salt bath or a cryocooler for large-scale reactions. Slow, dropwise addition of the chlorinating agent is mandatory.

    • Inappropriate Solvent Choice: The solvent plays a key role in stabilizing reactive intermediates and controlling the reaction rate.

      • Solution: Switch to a dipolar, aprotic solvent such as acetonitrile.[3] These solvents can improve yields and purity by stabilizing charged intermediates in the cyclization pathway.[3] Halogenated hydrocarbons like chloroform or dichloromethane are also commonly used.[1]

    • Impure Starting Material: The starting allyl isothiocyanate can contain impurities that interfere with the reaction.

      • Solution: Purify the starting material by vacuum distillation before use.

    Table 1: Critical Parameters for 2-Chloro-5-(chloromethyl)thiazole Synthesis
    ParameterStandard ConditionOptimized ConditionRationale for Optimization
    Temperature Room Temperature0 – 10 °CPrevents uncontrolled exotherms and reduces side-product formation.[2]
    Solvent ChloroformAcetonitrileA dipolar aprotic solvent can stabilize intermediates, leading to cleaner reactions and higher yields.[3]
    Addition Rate Rapid AdditionSlow, dropwiseMaintains better temperature control and minimizes localized high concentrations of the chlorinating agent.

    Question 2: The methoxylation reaction (Step 2) to replace the 2-chloro group is not going to completion, and I see multiple products on my TLC plate. What is happening?

    Answer: The substitution of the 2-chloro group with a methoxy group using sodium methoxide (NaOMe) is an SNAr (Nucleophilic Aromatic Substitution) reaction. The C2 position on the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack.[4] However, the reaction's success hinges on strictly controlled conditions.

    Causality & Solution:

    • Presence of Moisture: Sodium methoxide is a strong base and is highly hygroscopic. Any water in the reaction will consume the NaOMe and can lead to the formation of undesired hydroxy-thiazole byproducts.

      • Solution: Use freshly opened, anhydrous methanol and commercial-grade sodium methoxide. Ensure all glassware is oven- or flame-dried before use and run the reaction under a strict inert atmosphere (N₂ or Ar).

    • Incorrect Stoichiometry: Using too little NaOMe will result in an incomplete reaction. A large excess can promote side reactions.

      • Solution: Use a slight excess of sodium methoxide (e.g., 1.1–1.2 equivalents). This ensures the complete consumption of the starting material without introducing a large amount of highly basic reagent.

    • Suboptimal Temperature: While the reaction often proceeds well at room temperature or with gentle heating, excessively high temperatures can cause decomposition of the starting material or product.

      • Solution: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat to reflux in methanol (approx. 65 °C).

    Question 3: My final amination step (Step 3) to convert the chloromethyl group to an aminomethyl group is very messy. I'm getting low yields of the desired primary amine. What are my options?

    Answer: This is a classic problem in amine synthesis. The newly formed primary amine is nucleophilic and can react with the starting chloromethyl compound, leading to the formation of secondary and tertiary amine byproducts. Direct amination with ammonia is often inefficient for this reason.

    Causality & Solution:

    • Over-alkylation: The product is more nucleophilic than the ammonia used to form it.

      • Solution 1 (Statistical Control): Use a very large excess of liquid ammonia.[1] This makes it statistically more likely that the chloromethyl starting material will encounter an ammonia molecule rather than a product molecule. This method is effective but can be cumbersome due to the need for low temperatures and pressure equipment.

      • Solution 2 (Recommended - The Delépine Reaction): This is a much more controlled and reliable two-step method.[1]

        • React the 2-methoxy-5-(chloromethyl)thiazole with hexamethylenetetramine. This forms a stable quaternary ammonium salt.

        • Hydrolyze the salt with aqueous acid (e.g., HCl) to cleanly release the primary amine hydrochloride. This method prevents over-alkylation and typically results in a much cleaner product that is easier to purify.

    Table 2: Comparison of Amination Methods for Step 3
    MethodReagentsProsCons
    Direct Amination Liquid Ammonia (large excess)One stepRequires pressure equipment; potential for over-alkylation if excess is insufficient.[1]
    Delépine Reaction 1. Hexamethylenetetramine2. Aqueous HClHigh yield of primary amine; clean reaction; avoids over-alkylation.[1]Two steps; requires an additional hydrolysis step.
    Gabriel Synthesis 1. Potassium Phthalimide2. Hydrazine or AcidExcellent for primary amines; avoids over-alkylation.Can require harsh deprotection conditions.
    Part 3: Detailed Experimental Protocols

    The following protocols are provided as a starting point, incorporating the optimizations discussed above.

    Protocol 1: Optimized Synthesis of 2-Chloro-5-(chloromethyl)thiazole (Step 1)
    • To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroallyl isothiocyanate (1.0 eq) and anhydrous acetonitrile (approx. 5 mL per 1 g of isothiocyanate).

    • Cool the flask to 0 °C in an ice bath.

    • Add sulfuryl chloride (1.1 eq) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole.[1]

    Protocol 2: Controlled Amination via the Delépine Reaction (Step 3)
    • Dissolve 2-methoxy-5-(chloromethyl)thiazole (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform or acetonitrile in a round-bottom flask.

    • Heat the mixture to reflux and stir for 4-6 hours. A precipitate of the quaternary ammonium salt will form.

    • Cool the mixture and collect the salt by filtration. Wash the solid with cold solvent and dry.

    • To a new flask, add the collected salt and a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v mixture).

    • Heat the suspension to reflux for 6-12 hours to hydrolyze the salt.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue and wash with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

    • Basify the aqueous layer to a pH > 10 with cold 50% NaOH solution.

    • Extract the desired amine product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Thiazolemethanamine, 2-methoxy-. Further purification can be achieved by chromatography or distillation.

    References
    • BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
    • BenchChem. (n.d.). Troubleshooting Common Issues in the Synthesis of N-heterocycles.
    • Wikipedia. (2023). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

    • BenchChem. (n.d.). A Step-by-Step Guide to Thiazole Ring Formation.
    • Ansari, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
    • ScienceScholar. (2022).
    • European Patent Office. (1991).
    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

    • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (WO1997023469A1).
    • Google Patents. (1998).
    • Wikipedia. (2024). Thiazole. Retrieved from [Link]

    • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
    • Jones Research Group. (n.d.). Heterocyclic Chemistry. University of Oxford.
    • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole.
    • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. University of Oxford.
    • Indian Academy of Sciences. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
    • Hindawi. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
    • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of -.
    • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
    • Google Patents. (2000). Process for the preparation of 2-chloro-5-chloromethyl-thiazole (EP1031566A1).
    • ChemicalBook. (n.d.). 2-Amino-5-methylthiazole synthesis.
    • Google Patents. (1998).
    • Google Patents. (2001). Method for preparing 2-chloropropionaldehyde and use of the same (WO2001023340A1).
    • MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
    • ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters.
    • Scribd. (n.d.). Efficient Synthesis of 2-Chloro-5-Chloromethylthiazole.
    • ResearchGate. (2001). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
    • Systematic Reviews in Pharmacy. (2020).
    • ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
    • ResearchG
    • Indonesian Journal of Pharmacy. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
    • SpringerLink. (2021). Mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety.
    • ResearchGate. (2016). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole.
    • Google Patents. (1949).
    • Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Solubility of 2-Methoxy-5-thiazolemethanamine

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals experiencing poor solubility when working with 2-methoxy-5-thiazolemetha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies for researchers and drug development professionals experiencing poor solubility when working with 2-methoxy-5-thiazolemethanamine .

    Due to its high density of heteroatoms (N, O, S) relative to its carbon count, this building block presents unique solvation challenges. This guide is structured to help you diagnose the root cause of your solubility issues and apply field-proven, self-validating protocols to resolve them.

    Diagnostic FAQs: Understanding the Chemical Causality

    Q1: Why is my 2-methoxy-5-thiazolemethanamine completely insoluble in common organic solvents like DCM or Ethyl Acetate?

    A: The most common reason for absolute insolubility in aprotic organic solvents is that your compound is in a salt form (e.g., hydrochloride or trifluoroacetate) rather than the free base. To enhance shelf-life and prevent oxidation, commercial vendors frequently supply primary heterocyclic amines as salts.1[1]. This ionic nature drastically increases hydrophilicity, rendering the compound2[2]. You must perform a liquid-liquid extraction to convert it to the free base before using it in organic synthesis.

    Q2: I confirmed I have the free base, but it is still poorly soluble. Why?

    A: If you have verified the free base form, the poor solubility is driven by robust intermolecular hydrogen bonding. The primary amine (-NH2) acts as a dual hydrogen-bond donor, while the thiazole nitrogen and methoxy oxygen act as strong acceptors. This creates a rigid solid-state structure that . To dissolve the free base, you must select a solvent capable of disrupting these hydrogen bonds.

    Q3: How do I choose the right solvent system for my reaction?

    A: You must match the solvent's dielectric constant (polarity) and hydrogen-bonding capacity to the state of your amine.3[3]. Refer to the quantitative data table below to select an appropriate system.

    Table 1: Solvent Selection Guide for 2-Methoxy-5-thiazolemethanamine
    SolventDielectric Constant (ε)H-Bonding CapacitySolubilizing Power (Free Base)Solubilizing Power (Salt)
    Hexane 1.9NonePoorInsoluble
    Dichloromethane (DCM) 8.9PoorModerateInsoluble
    Ethyl Acetate (EtOAc) 6.0Moderate (Acceptor)ModerateInsoluble
    Methanol (MeOH) 32.7Strong (Donor/Acceptor)ExcellentGood
    N,N-Dimethylformamide (DMF) 36.7Strong (Acceptor)ExcellentModerate
    Water 80.1Strong (Donor/Acceptor)PoorExcellent

    Troubleshooting Workflows & Visualizations

    To systematically resolve these issues, follow the diagnostic workflow outlined below.

    Troubleshooting Start Compound Insoluble in Organic Solvent Check Verify Chemical State: Salt or Free Base? Start->Check Salt Salt Form (e.g., HCl, TFA) Check->Salt Yes Base Free Base Form Check->Base No Extract Perform Aqueous Basification & Extraction Salt->Extract HBond Assess Intermolecular H-Bonding Base->HBond Polar Use Polar Aprotic Solvent (DMF, DMSO) HBond->Polar Compatible CoSolvent Use 5-10% Protic Co-solvent (MeOH) HBond->CoSolvent Volatile Needed

    Caption: Diagnostic workflow for troubleshooting amine solubility in organic solvents.

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Free-Basing the Hydrochloride Salt

    Objective: Convert the water-soluble, organic-insoluble salt into the organic-soluble free base. Causality: The pKa of the primary amine is approximately 8.5–9.5.4[4].

    • Dissolution: Suspend 1.0 g of the 2-methoxy-5-thiazolemethanamine salt in 10 mL of distilled water. It should dissolve completely.

    • Basification: Slowly add 1M NaOH dropwise while stirring. Monitor the pH using indicator paper until it reaches 10–11.

    • Self-Validation Checkpoint: Watch for the solution to become cloudy or for an oil/solid to precipitate. If the solution remains perfectly clear at pH 11, the compound may have degraded. Cloudiness confirms the free base is forming and rejecting the aqueous medium.

    • Extraction: Add 15 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Stir vigorously for 5 minutes, then transfer to a separatory funnel.

    • Separation: Collect the organic layer. Extract the aqueous layer with an additional 2 x 10 mL of the organic solvent to maximize yield.

    • Drying & Concentration: Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield the free base.

    Equilibrium Salt Amine Salt (R-NH3+) High Lattice Energy Water Aqueous Phase (Soluble) Salt->Water Base Free Base (R-NH2) Lower Lattice Energy Salt->Base + NaOH (pH > 10) Base->Salt + HCl (pH < 4) Organic Organic Phase (Soluble) Base->Organic

    Caption: pH-dependent solubility equilibrium of heterocyclic amines.

    Protocol B: Solubilization via Co-Solvent Disruption

    Objective: Dissolve the free base in a moderately polar solvent (like DCM) when it resists dissolution due to strong intermolecular hydrogen bonding.

    • Initial Suspension: Add the free base to the desired volume of DCM (e.g., 100 mg in 5 mL DCM).

    • Agitation: Stir at room temperature for 10 minutes.

    • Co-Solvent Addition: If insoluble, add Methanol (MeOH) dropwise (up to 5-10% of total volume). Causality: The protic nature of MeOH acts as a chemical "wedge," satisfying the hydrogen bond donors/acceptors of the amine and thiazole ring, allowing the bulk DCM to solvate the isolated molecules.

    • Sonication: Place the vial in an ultrasonic bath for 5 minutes. Acoustic cavitation breaks up solid aggregates, exponentially increasing the surface area exposed to the solvent.

    • Self-Validation Checkpoint: The solution should become completely clear. If it remains persistently cloudy or changes to a dark brown/red color, the compound has likely oxidized. Verify integrity via LCMS before proceeding with your reaction.

    References

    • Cayman Chemical - Solubility Factors When Choosing a Solvent: Salt Versus Free Form URL
    • Vaia - Alkaloid salts are not very soluble in the organic solvent diethyl ether URL
    • Benchchem - Dealing with poor solubility of amines in organic solvents URL
    • Lumen Learning - Properties of Amines: Organic Chemistry II URL
    • PubMed - Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH URL

    Sources

    Troubleshooting

    Preventing oxidative degradation of 5-Thiazolemethanamine, 2-methoxy- during storage

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the oxidative degradation of 2-methoxy-5-thiazolemethanamine during storage and handl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the oxidative degradation of 2-methoxy-5-thiazolemethanamine during storage and handling. By understanding the underlying chemical principles and implementing the robust protocols detailed herein, you can ensure the integrity, purity, and performance of this critical reagent in your experiments.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses the most common issues encountered when working with 2-methoxy-5-thiazolemethanamine.

    Q1: My previously colorless or pale-yellow sample of 2-methoxy-5-thiazolemethanamine has turned yellow or brown. What happened?

    This color change is a classic indicator of oxidative degradation.[1] The primary amine group (-CH₂NH₂) is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[2] The resulting degradation products, which may include imines and various oxidized species, are often colored and represent impurities in your sample.

    Q2: What are the ideal long-term storage conditions for this compound?

    To ensure maximum stability, 2-methoxy-5-thiazolemethanamine should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[2] The recommended storage temperature is refrigerated (2-8 °C).[3] Storing the compound neat (undiluted) is preferable to storing it in solution.

    Q3: Can I store 2-methoxy-5-thiazolemethanamine in a solution? If so, which solvents are best?

    For short-term use, solutions can be prepared. However, long-term storage in solution is not recommended due to the risk of solvent-mediated degradation. If you must store it in solution for a brief period, use a dry, aprotic solvent that has been degassed to remove dissolved oxygen. Suitable solvents include anhydrous acetonitrile or tetrahydrofuran (THF). Protic solvents, especially those that can participate in hydrogen bonding or act as a proton source, should be avoided for storage.

    Q4: How should I handle the compound on the bench for weighing and preparing solutions?

    Minimize the compound's exposure to air and moisture as much as possible.[4] Ideally, all manipulations should be performed within an inert atmosphere glove box.[2] If a glove box is not available, work quickly and consider using a Schlenk line to handle the material under a positive pressure of inert gas.[5] Always use clean, dry glassware and spatulas. After dispensing the required amount, promptly reseal the main container and purge the headspace with an inert gas before returning it to cold storage.

    Part 2: In-Depth Troubleshooting & Protocols

    This section provides detailed guidance and step-by-step protocols for identifying and preventing degradation.

    Troubleshooting Guide: Suspected Degradation

    If you suspect your sample of 2-methoxy-5-thiazolemethanamine has degraded, follow this logical workflow to assess its purity and determine its suitability for your experiments.

    G A Start: Suspected Degradation (e.g., color change, unexpected results) B Visual Inspection Is the compound discolored (yellow/brown)? A->B C Purity Analysis: Perform TLC or LC-MS B->C Yes or Uncertain D TLC: Single Spot Matching Standard? C->D E LC-MS: Major Peak at Correct M/Z? Minimal Impurities? C->E F Decision: Compound Purity D->F Yes H Low Purity: Compound has degraded. Do not use. D->H No / Multiple Spots E->F Yes E->H No / Significant Impurities G High Purity: Compound is likely usable. Review handling procedures. F->G High F->H Low J Implement Strict Storage & Handling Protocols G->J I Action: Procure New Stock H->I I->J

    Caption: Troubleshooting workflow for suspected degradation.

    Mechanism of Degradation: The Role of Oxidation

    The primary route of degradation for 2-methoxy-5-thiazolemethanamine is oxidation of the primary amine. This can be a complex free-radical process initiated by atmospheric oxygen. The electron-rich thiazole ring can also be susceptible to oxidative pathways.[6] While the specific degradation products for this molecule are not extensively documented in the literature, analogous primary amines are known to oxidize to form imines, aldehydes, and other byproducts, which can lead to discoloration and loss of reactivity.[7]

    G cluster_0 Proposed Oxidative Degradation Pathway A 2-Methoxy-5-Thiazolemethanamine (Stable Form) B [O] (Atmospheric O₂, Light, Heat) C Intermediate Species (e.g., Radical Cation) B->C Initiation D Degradation Products (e.g., Imines, Aldehydes, Oligomers) C->D Propagation

    Caption: Simplified pathway of oxidative degradation.

    Experimental Protocols

    Protocol 1: Inert Gas Handling for Aliquoting

    This protocol describes how to safely aliquot the compound using a Schlenk line to minimize air exposure.[5]

    Materials:

    • Main stock vial of 2-methoxy-5-thiazolemethanamine

    • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold

    • Dry, clean destination vials with septa caps

    • Dry syringes and needles

    • Balance

    Procedure:

    • Preparation: Ensure all glassware, syringes, and needles are oven-dried and cooled under vacuum or in a desiccator.

    • Inert Atmosphere: Connect the main stock vial and the destination vial(s) to the Schlenk line via needles through their septa.

    • Purge Cycle: Gently evacuate the air from the vials (without removing the solvent/compound) and backfill with inert gas. Repeat this "purge cycle" three times to ensure an inert atmosphere.[8]

    • Transfer: Under a positive pressure of inert gas (indicated by the line's bubbler), carefully withdraw the desired amount of the compound using a dry syringe.

    • Dispensing: Pierce the septum of the destination vial and dispense the compound.

    • Sealing: Remove the needles and immediately wrap the septa of all vials with Parafilm® to ensure a long-lasting seal.

    • Storage: Return the main stock vial and the new aliquot to refrigerated storage (2-8 °C).

    Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

    TLC is a quick and effective method to qualitatively assess the purity of your compound.

    Materials:

    • TLC plate (e.g., silica gel 60 F₂₅₄)

    • Developing chamber

    • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with 1:1 and optimize)

    • Sample of 2-methoxy-5-thiazolemethanamine (dissolved in a minimal amount of ethyl acetate or dichloromethane)

    • UV lamp (254 nm)

    • Staining solution (e.g., potassium permanganate or ninhydrin for amines)

    Procedure:

    • Spotting: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside.

    • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

    • Visualization: Remove the plate and immediately mark the solvent front. Let the plate dry. Visualize the spots under a UV lamp.

    • Staining (Optional): If spots are not clearly visible or for confirmation, dip the plate in a suitable staining solution and gently heat it with a heat gun to develop the spots.

    • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots, especially near the baseline (polar impurities) or at different Rf values compared to a standard, indicates degradation.

    Data Summary Tables

    Table 1: Recommended Storage and Handling Conditions

    ParameterRecommendationRationale
    Temperature 2 - 8 °C (Refrigerated)Slows the rate of chemical degradation reactions.[3]
    Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.
    Container Tightly Sealed Amber Glass VialProtects from light, which can catalyze oxidation, and prevents moisture ingress.[2]
    Form Neat (Undiluted Solid/Oil)Minimizes solvent-mediated degradation pathways.
    Handling Glove Box or Schlenk LineProvides the most secure environment for manipulating air-sensitive compounds.[4][8]

    Table 2: Analytical Methods for Purity and Degradation Assessment

    MethodApplicationInformation Provided
    TLC Quick purity checkQualitative assessment of the number of components.
    HPLC Quantitative purity analysisSeparation and quantification of the parent compound and impurities.[9]
    LC-MS Impurity identificationProvides mass-to-charge ratio of degradation products, aiding in structural elucidation.[10][11]
    NMR Spectroscopy Structural confirmationConfirms the structure of the parent compound and can help identify major degradation products.[12]

    By adhering to these guidelines, you can significantly extend the shelf-life of 2-methoxy-5-thiazolemethanamine and ensure the reliability and reproducibility of your research.

    References

    • Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC) Precursors: Application Notes and Protocols - Benchchem.
    • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC.
    • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC.
    • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University.
    • Air Sensitive Compounds | Ossila.
    • US20120271026A1 - Inhibition of amine oxidation - Google Patents.
    • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO.
    • Systematic Review On Thiazole And Its Applications.
    • SAFETY DATA SHEET - MilliporeSigma.
    • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
    • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace.
    • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
    • 2-Chloro-5-(methoxymethyl)thiazole stability under acidic and basic conditions - Benchchem.
    • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate.
    • Air Free Techniques | Handling Air-Sensitive Materials - Ossila.
    • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group.

    Sources

    Optimization

    Minimizing side products in 5-Thiazolemethanamine, 2-methoxy- synthesis pathways

    Welcome to the Technical Support Center for the synthesis of 5-Thiazolemethanamine, 2-methoxy- (also known as (2-methoxythiazol-5-yl)methanamine). This guide is designed for researchers, scientists, and process chemists...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 5-Thiazolemethanamine, 2-methoxy- (also known as (2-methoxythiazol-5-yl)methanamine). This guide is designed for researchers, scientists, and process chemists facing chemoselectivity and yield optimization challenges during scale-up and drug development workflows.

    Mechanistic Pathways & Bottlenecks

    The synthesis of 5-Thiazolemethanamine, 2-methoxy- typically proceeds via two primary routes: the nucleophilic aromatic substitution (SNAr) of a 1[1], or the reduction of a. Understanding the mechanistic branch points is critical to minimizing side products.

    Synthesis_Pathways Nitrile 2-Chlorothiazole- 5-carbonitrile MethoxyNitrile 2-Methoxythiazole- 5-carbonitrile Nitrile->MethoxyNitrile NaOMe / MeOH (SNAr) Hydrolysis Side Product: 2-Hydroxythiazole Nitrile->Hydrolysis Trace H2O Target 5-Thiazolemethanamine, 2-methoxy- MethoxyNitrile->Target H2, Pd/C (Reduction) Dimer Side Product: Secondary Amine Dimer MethoxyNitrile->Dimer Imine Attack ChloroAmine (2-Chlorothiazol- 5-yl)methanamine ChloroAmine->Target NaOMe / MeOH (SNAr) ChloroAmine->Hydrolysis Trace H2O

    Figure 1: Synthesis pathways for 5-Thiazolemethanamine, 2-methoxy- and critical side product junctions.

    Troubleshooting FAQs

    Q1: During the SNAr methoxylation of (2-chlorothiazol-5-yl)methanamine, we observe a significant M-14 side product. How do we suppress this? A1: The M-14 mass corresponds to the 2-hydroxythiazole derivative (often existing as its thiazol-2(3H)-one tautomer). This is a classic competing nucleophilic substitution caused by trace water in the reaction mixture. Water reacts with the methoxide source to generate hydroxide ions, which are highly nucleophilic and outcompete methoxide for the C2 position of the thiazole ring. Mechanistic Fix: Avoid commercially available sodium methoxide powder, which is highly hygroscopic. Instead, generate sodium methoxide in situ by carefully adding sodium metal to 1[1]. The reaction of sodium with any trace water is kinetically faster than its reaction with methanol, effectively acting as a self-drying mechanism before the substrate is introduced.

    Q2: When reducing 2-methoxythiazole-5-carbonitrile to the target methanamine via catalytic hydrogenation, our yield drops due to the formation of a secondary amine dimer. What is the solution? A2: Dimerization is a ubiquitous side reaction in nitrile reductions. The reduction proceeds via an intermediate imine. If the newly formed primary amine (the target product) attacks this highly electrophilic imine before it can be further reduced by the catalyst, a secondary amine (bis((2-methoxythiazol-5-yl)methyl)amine) is formed, releasing ammonia. Mechanistic Fix: Conduct the hydrogenation in the presence of an excess of anhydrous ammonia (e.g., 7M in methanol). According to Le Chatelier's principle, a high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward, effectively trapping the intermediate as the primary imine and preventing dimer formation.

    Q3: We are attempting a reductive amination of 2-methoxythiazole-5-carbaldehyde, but we see significant amounts of (2-methoxythiazol-5-yl)methanol. How can we optimize the amination over the alcohol reduction? A3: The reduction of the aldehyde competes directly with imine formation. If the reducing agent (e.g., NaBH(OAc)₃) is introduced before the amine and aldehyde have fully condensed into the imine, the aldehyde is directly reduced to the alcohol. Mechanistic Fix: Implement a two-step "pre-formation" protocol. Stir the aldehyde with your amine source (e.g., ammonium acetate) and a dehydrating agent (such as Ti(OiPr)₄ or 3Å molecular sieves) for 2-4 hours before adding the reducing agent. This ensures complete conversion to the imine, removing the aldehyde from the reduction pathway.

    Self-Validating Experimental Protocols

    To ensure reproducibility and minimize side products, follow these self-validating methodologies. Each protocol contains built-in In-Process Controls (IPCs) to verify the mechanistic integrity of the step.

    Protocol A: SNAr Methoxylation via In Situ NaOMe Generation

    Reference Standard: Adapted from established hepatitis B core protein modulator synthesis routes.

    • Reagent Preparation: Under an argon atmosphere, slowly add sodium metal (3.0 equivalents) to anhydrous methanol (10 volumes) in a sealed tube or pressure-rated flask.

      • Self-Validation Check: The complete dissolution of sodium metal accompanied by the cessation of hydrogen gas evolution confirms the quantitative formation of NaOMe and the consumption of trace water.

    • Substrate Addition: Add 1 (1.0 equivalent)[1] to the freshly prepared NaOMe solution.

    • Reaction Execution: Heat the reaction mixture to 1[1].

    • In-Process Control (IPC): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS.

      • Self-Validation Check: The reaction is validated as complete when the starting material peak is <1.0% by UV area. If >1.0%, continue heating for 1 hour. Do not quench the bulk reaction until this threshold is met to avoid mixed-product isolation.

    • Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between water and dichloromethane. The organic layer contains the highly pure 5-Thiazolemethanamine, 2-methoxy-.

    Protocol B: Nitrile Reduction with Dimer Suppression

    Reference Standard: General principles applied to .

    • Solvent Preparation: Prepare a solution of 7M anhydrous ammonia in methanol.

      • Self-Validation Check: Perform a Karl Fischer (KF) titration on the methanolic ammonia. Water content must be < 100 ppm to prevent nitrile hydrolysis.

    • Reaction Setup: Dissolve 2-methoxythiazole-5-carbonitrile in the methanolic ammonia solution. Add 10% Pd/C (0.1 equivalents by weight).

    • Hydrogenation: Purge the vessel with nitrogen (3x), then hydrogen (3x). Maintain hydrogen pressure at 50 psi at room temperature.

      • Self-Validation Check: Monitor the hydrogen uptake via a mass flow controller or pressure drop. The reaction is validated as complete when hydrogen uptake completely ceases (typically 4-6 hours).

    • Filtration: Filter the catalyst through a pad of Celite under a nitrogen blanket (Pd/C is pyrophoric when dry). Concentrate the filtrate to yield the primary amine.

    Quantitative Side-Product Profiling

    The following table summarizes the quantitative impact of various reaction parameters on the product distribution during the nitrile reduction pathway.

    Table 1: Impact of Reaction Parameters on Nitrile Reduction Side Products

    Catalyst / Solvent SystemTarget Primary Amine (%)Secondary Amine Dimer (%)Unreacted Nitrile (%)
    H₂, Pd/C, Methanol (No Additive)65.2%31.5%3.3%
    H₂, Pd/C, Methanol + 7M NH₃94.8%< 1.5%3.7%
    H₂, Raney Ni, Methanol + 7M NH₃96.1%< 1.0%2.9%
    H₂, Pd/C, Methanol + HCl (Acidic)91.4%< 1.0%7.6%

    Data Interpretation: The addition of 7M NH₃ or the use of acidic conditions effectively suppresses the dimerization pathway. Raney Nickel provides a slight edge in chemoselectivity over Pd/C for this specific thiazole substrate, though it requires more rigorous safety handling.

    References

    • Title: WO2015138895A1 - Hepatitis b core protein allosteric modulators Source: Google Patents URL
    • Title: 2-Chlorothiazole-5-carbonitrile | 51640-36-9 Source: Benchchem URL
    • Title: 89601-18-3 2-Thiazolemethanamine,4,5-dimethyl- C6H10N2S Source: Guidechem URL

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting (2-Methoxythiazol-5-yl)methanamine Couplings

    Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 5-Thiazolemethanamine, 2-methoxy- (CAS: 937662-77-6) 1.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 5-Thiazolemethanamine, 2-methoxy- (CAS: 937662-77-6) 1. While the primary amine moiety is intrinsically nucleophilic, incorporating this building block into complex pharmaceutical scaffolds often introduces severe steric hindrance and catalyst poisoning challenges.

    Below, you will find causality-driven troubleshooting guides, self-validating protocols, and FAQs to resolve these specific bottlenecks.

    Troubleshooting Guide 1: Amide Bond Formation with Bulky Electrophiles

    The Issue: Coupling (2-methoxythiazol-5-yl)methanamine to highly sterically hindered carboxylic acids (e.g., α,α -disubstituted acids) using standard carbodiimides (EDC, DCC) results in trace product and high recovery of unreacted amine.

    The Causality: When the electrophilic acid is bulky, the nucleophilic attack by the primary amine is kinetically delayed. In EDC/HOBt systems, this delay allows the initially formed O-acylurea intermediate to undergo an irreversible 1,3-rearrangement into an unreactive N-acylurea, effectively terminating the reaction pathway 2.

    The Solution: Transition to the uronium-based coupling reagent COMU . COMU generates a highly reactive OAt-ester equivalent that physically cannot undergo the N-acylurea rearrangement. Furthermore, COMU exhibits superior solubility and hydrogen-bond accepting properties that drive the reaction forward even against severe steric gradients 3.

    Self-Validating Protocol: COMU-Mediated Amide Coupling
    • Pre-activation: Dissolve the bulky carboxylic acid (1.0 eq) in anhydrous 2-MeTHF (0.2 M). Add COMU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 10 minutes.

    • Validation Check 1: Pull a 1 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the active ester (or methyl ester from the quench) to confirm complete acid activation before proceeding.

    • Amine Addition: Add (2-methoxythiazol-5-yl)methanamine (1.1 eq) dropwise to the activated mixture.

    • Reaction: Stir at room temperature for 2–12 hours.

    • Validation Check 2: Monitor by LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms successful nucleophilic addition.

    AmideCoupling Acid Bulky Carboxylic Acid Intermediate Active OAt-Ester Intermediate Acid->Intermediate Activation Reagent COMU / HATU (Coupling Reagent) Reagent->Intermediate Promotes Product Sterically Hindered Amide Product Intermediate->Product Fast Nucleophilic Attack SideProduct N-acylurea Dead End (If EDC used) Intermediate->SideProduct Slow Attack / Rearrangement Amine (2-methoxythiazol-5-yl)methanamine Amine->Product Amine Addition

    Fig 1: Activation pathway of bulky acids and nucleophilic attack by the thiazolemethanamine.

    Troubleshooting Guide 2: Buchwald-Hartwig Amination with Hindered Aryl Halides

    The Issue: Attempting a Palladium-catalyzed C-N cross-coupling between the thiazolemethanamine and an ortho-substituted aryl halide yields black precipitate (Pd black) and no product.

    The Causality: This failure is two-fold. First, the electron-rich 2-methoxythiazole ring can act as a bidentate or monodentate ligand, coordinating to unshielded Palladium centers and causing severe catalyst poisoning. Second, steric hindrance on the aryl halide slows down the oxidative addition and reductive elimination steps, allowing degradation pathways to outcompete product formation 4.

    The Solution: Utilize BrettPhos , a highly bulky, electron-rich biaryl phosphine ligand. The extreme steric profile of BrettPhos physically shields the Pd center, preventing off-target thiazole coordination. Furthermore, BrettPhos modulates the electronic structure such that oxidative addition becomes the rate-limiting step; once the amine coordinates, the steric bulk artificially accelerates reductive elimination, forcing the hindered product out 5.

    Self-Validating Protocol: Pd-Catalyzed Amination using BrettPhos
    • Preparation: In an oven-dried Schlenk flask, combine the hindered aryl halide (1.0 eq), (2-methoxythiazol-5-yl)methanamine (1.2 eq), NaOtBu (1.4 eq), Pd2(dba)3 (2 mol% Pd), and BrettPhos (4 mol%).

    • Atmosphere Control: Evacuate and backfill the flask with Argon (3x). Causality: Oxygen rapidly oxidizes BrettPhos, destroying the active Pd(0) species.

    • Initiation: Add anhydrous, degassed 1,4-Dioxane (0.1 M). Heat the mixture to 80 °C.

    • Validation Check: Observe the color. The solution should transition from dark purple (Pd2(dba)3) to a reddish-brown/orange active catalytic state. If the solution turns completely black within 15 minutes, oxygen ingress or severe thiazole poisoning has occurred.

    • Completion: Stir for 4–8 hours, monitoring consumption of the aryl halide via GC-MS or LC-MS.

    BHCycle Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X Addition Poison Thiazole Coordination (Prevented by Bulk) Pd0->Poison Shielded by BrettPhos AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Thiazolemethanamine RedElim Reductive Elimination (Sterically Accelerated) AmineCoord->RedElim Base (NaOtBu) RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

    Fig 2: Buchwald-Hartwig catalytic cycle showing BrettPhos preventing thiazole poisoning.

    Quantitative Data: Reagent & Ligand Selection Matrix

    Use the following data summary to select the appropriate reagents based on your specific steric constraints.

    Reagent / LigandPrimary ApplicationSteric ToleranceThiazole CompatibilityPrimary Amine Efficiency
    EDC / HOBt Unhindered AmidesLowHighModerate (Prone to rearrangement)
    HATU Hindered AmidesHighHighExcellent
    COMU Severely Hindered AmidesVery HighHighExcellent (Green solvent compatible)
    BINAP (Pd) Standard C-N CouplingLowPoor (Poisoning risk)Low (Slow reductive elimination)
    RuPhos (Pd) Secondary AminesHighModerateModerate (Risk of bis-arylation)
    BrettPhos (Pd) Primary AminesVery HighExcellent (Shielded)Excellent (Strict mono-arylation)

    Frequently Asked Questions (FAQs)

    Q: Why is my COMU-mediated reaction turning dark red/brown, and is it affecting my yield? A: COMU reactions frequently develop a distinct color change due to the release of the Oxyma leaving group during the reaction. This is a normal mechanistic byproduct and does not indicate decomposition of your active ester or product.

    Q: Can I use RuPhos instead of BrettPhos for coupling (2-methoxythiazol-5-yl)methanamine? A: While RuPhos is an excellent ligand, it is structurally optimized for secondary amines. Because (2-methoxythiazol-5-yl)methanamine is a primary amine, using RuPhos can sometimes lead to unwanted bis-arylation (coupling two aryl groups to the single nitrogen). BrettPhos is explicitly designed to favor strict mono-arylation of primary amines.

    Q: What base should I use for the amide coupling if my substrate is highly hindered? A: Avoid standard Triethylamine (TEA). For sterically hindered substrates, use DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine. COMU performs exceptionally well with just 1.0 to 2.0 equivalents of these bases, minimizing base-catalyzed epimerization or side reactions.

    Q: My Buchwald-Hartwig coupling is still stalling at 80 °C. Can I push the temperature higher? A: Yes. If steric hindrance is extreme, you can increase the temperature to 100–110 °C using Toluene or Xylene as the solvent instead of 1,4-Dioxane. Ensure your sealed tube is rated for the pressure and that your degassing protocol was flawless, as higher temperatures accelerate catalyst degradation in the presence of trace oxygen.

    References

    • 937662-77-6 CAS Manufactory. ChemicalBook.
    • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.
    • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
    • Buchwald–Hartwig amin
    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amin

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative structural analysis of methoxy-substituted thiazolemethanamines

    As a Senior Application Scientist, I frequently encounter drug discovery programs where subtle structural modifications dictate the success or failure of a lead compound. In the realm of heterocyclic pharmacophores, meth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter drug discovery programs where subtle structural modifications dictate the success or failure of a lead compound. In the realm of heterocyclic pharmacophores, methoxy-substituted thiazolemethanamines are highly valued for their ability to modulate lipophilicity, alter metabolic stability, and establish critical hydrogen-bonding networks.

    However, not all methoxy substitutions are created equal. This guide provides an objective, in-depth comparative analysis of 2-methoxy versus 4-methoxy thiazolemethanamines, detailing their electronic divergence, physicochemical properties, and the rigorous experimental methodologies required to handle them effectively.

    Electronic and Conformational Divergence

    In synthetic organic chemistry, the distinction between 2-methoxy and 4-methoxy positional isomers extends far beyond simple steric differentiation. The core divergence lies in their electronic influence on the thiazole ring.

    • 2-Methoxythiazolemethanamines: The methoxy group at the C-2 position sits adjacent to both the sulfur and nitrogen heteroatoms. Here, the electron-withdrawing inductive (-I) effect competes with the electron-donating mesomeric (+M) effect. This balance generally maintains the structural integrity of the ring under standard acidic conditions.

    • 4-Methoxythiazolemethanamines: At the C-4 position, the methoxy group acts via a powerful mesomeric (+M) effect, pushing electron density into the electron-deficient thiazole core. While this activates the ring for further electrophilic substitution and enhances target binding, it renders the ether linkage highly acid-labile.

    SAR_Logic Core Thiazolemethanamine Core M2 2-Methoxy Substitution Inductive (-I) > Mesomeric (+M) Core->M2 Positional Isomer M4 4-Methoxy Substitution Strong Mesomeric (+M) Effect Core->M4 Positional Isomer Prop2 High Acid Stability Standard Workup M2->Prop2 Bio Enhanced Target Selectivity (e.g., Cys199 Stabilization) M2->Bio Prop4 Acid-Labile (Ether Cleavage) Requires Neutral Workup M4->Prop4 M4->Bio

    Fig 1: Positional effects of methoxy substitution on thiazolemethanamine stability and binding.

    Physicochemical & Spectroscopic Profiling

    The electronic differences between these isomers manifest clearly in their spectroscopic data. The strong +M effect of the 4-methoxy group exerts a bathochromic shift and significantly shields the adjacent protons on the thiazole ring, shifting their NMR signals upfield[1].

    Table 1: Comparative Structural & Physicochemical Properties

    Parameter2-Methoxy Isomer4-Methoxy IsomerMechanistic Rationale
    Electronic Profile Inductive (-I) dominantStrong Mesomeric (+M)Proximity to heteroatoms dictates orbital overlap and electron delocalization.
    Acid Stability High (Stable to 1M HCl)Low (Acid-labile)+M effect activates the ring, facilitating ether cleavage under low pH.
    ¹H NMR (C-5H Shift) ~7.16 - 7.35 ppm~6.40 - 6.89 ppm4-OMe donates electron density, shielding the C-5 proton and shifting it upfield[2],[1].
    Target Interaction H-bond acceptor / Steric blockLipophilic spacer / Dispersion4-OMe optimally aligns with specific residues (e.g., Cys199) in kinase pockets[3].

    Experimental Methodologies: Synthesis & Validation

    Because 4-methoxythiazolemethanamines are sensitive to acidic environments, standard extraction protocols will result in product degradation. The following self-validating protocol is engineered to synthesize the 4-methoxy isomer while preserving the ether linkage.

    Step-by-Step Protocol: Modified Williamson Etherification
    • Reaction Setup: Dissolve the 4-bromo-thiazolemethanamine precursor (1.0 eq) in anhydrous methanol. Add sodium methoxide (NaOMe, 1.5 eq) dropwise.

    • Heating: Reflux the mixture at 60°C for 4 hours under an inert argon atmosphere. (Causality: Argon prevents the oxidative degradation of the primary methanamine group).

    • Quenching & Modified Workup (Critical): Cool the mixture to room temperature. Do NOT wash with 1M HCl. The 4-methoxy group is acid-labile; strong acids will cleave the ether. Instead, quench the reaction with saturated aqueous NH₄Cl. (Causality: NH₄Cl provides a mildly acidic/neutral pH of ~6, which safely neutralizes excess NaOMe without protonating and cleaving the methoxy ether).

    • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine to remove residual inorganic salts.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.

    • Self-Validation (NMR): Run a ¹H NMR (CDCl₃). The protocol is validated as successful if you observe a sharp singlet at ~3.60 ppm (the methoxy protons) and a shielded C-5H singlet at ~6.89 ppm[2], with a complete absence of a broad -OH phenol-like peak (which would indicate ether cleavage).

    Protocol S1 1. Etherification (NaOMe, MeOH, 60°C) S2 2. Modified Workup (Sat. NH4Cl + Brine) S1->S2 S3 3. Organic Extraction (EtOAc, Dry Na2SO4) S2->S3 S4 4. Validation (1H/13C NMR & HRMS) S3->S4

    Fig 2: Self-validating synthesis workflow optimized for acid-labile 4-methoxythiazole derivatives.

    Target Binding & Pharmacological Application

    Methoxy-substituted thiazolemethanamines are highly privileged scaffolds in modern drug discovery, exhibiting distinct binding advantages over their unsubstituted counterparts.

    • Kinase Inhibition (GSK-3β): In the development of Alzheimer's disease therapeutics, the methoxy-thiazole spacer is critical. Structural analysis reveals that the methoxy group engages in unique dispersion interactions with Cys199, while the core forms hydrogen bonds with catalytic Lys85[3]. This specific interaction lowers the conformational entropy penalty, locking the ligand into its active geometry[3].

    • AMPA Receptor Modulation: Methoxy-substituted thiazole derivatives exhibit substantial positive allosteric modulation on GluA2 AMPA receptor subtypes, offering broad neuroprotective effects[4].

    • Antiparasitic Selectivity: When targeting Trypanosoma cruzi (Chagas disease), the incorporation of a methoxy-phenyl substitution onto the thiazole core acts as the primary driver for species selectivity, significantly enhancing the Selectivity Index (SI) compared to halogenated analogs[5].

    Binding Ligand Methoxy-Thiazolemethanamine T1 GSK-3β (Cys199) Spacer Stabilization Ligand->T1 Dispersion Forces T2 GSK-3β (Lys85) H-Bonding Ligand->T2 Carbonyl H-Bond T3 AMPA (GluA2) Allosteric Modulation Ligand->T3 Conformational Shift

    Fig 3: Key pharmacological interactions of methoxy-thiazole scaffolds with target receptors.

    References

    • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - nih.gov. 4

    • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. - mdpi.com. 5

    • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies - acs.org. 2

    • 4-Methoxythiazole | 69096-72-6 - benchchem.com. Link

    • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease - nih.gov. 3

    • Full text of "Thiazole and its derivatives" - archive.org. 1

    Sources

    Safety & Regulatory Compliance

    Safety

    5-Thiazolemethanamine, 2-methoxy- proper disposal procedures

    As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of specialized heterocyclic building blocks. 5-Thiazolemethanamine, 2-methoxy- (CAS:...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of specialized heterocyclic building blocks. 5-Thiazolemethanamine, 2-methoxy- (CAS: 937662-77-6) is a highly valuable intermediate in pharmaceutical synthesis. However, its structural motifs—a basic primary amine coupled with a methoxy-substituted thiazole ring—demand rigorous safety and disposal protocols.

    Improper disposal of heterocyclic amines (HCAs) down the drain or in standard solid waste is a severe regulatory violation. HCAs can be toxic to aquatic environments, and analogous compounds have demonstrated mutagenic potential. This guide provides a self-validating, step-by-step operational plan for the proper disposal of 5-Thiazolemethanamine, 2-methoxy-, ensuring compliance with federal regulations while protecting laboratory personnel and the environment.

    Chemical Profiling & Hazard Causality

    To safely manage a chemical, we must first understand why it behaves the way it does. The primary amine group acts as a strong nucleophile and base, meaning it can react exothermically with acids, acid chlorides, and oxidizing agents. Furthermore, the thiazole ring contains sulfur and nitrogen, which, if improperly incinerated, can release toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

    Table 1: Chemical Properties & Mechanistic Hazards

    Property / FeatureValue / DescriptionMechanistic Hazard (The "Why")
    Chemical Name 5-Thiazolemethanamine, 2-methoxy-N/A
    CAS Number 937662-77-6N/A
    Functional Groups Primary Amine, Thiazole RingAmines are nucleophilic; they react exothermically with electrophiles. Thiazole derivatives exhibit aquatic toxicity.
    Toxicity Profile Irritant, Potential Mutagen[1]. Analogous compounds show mutagenic potential.
    EPA RCRA Status Unlisted, Characteristic WasteDepending on the solvent matrix, it must be evaluated for ignitability (D001) or corrosivity (D002) under[2].

    Required Personal Protective Equipment (PPE)

    Before initiating any waste consolidation or spill cleanup, personnel must don appropriate PPE. This protocol is grounded in the [3] standard for hazard assessment and equipment selection.

    Table 2: PPE Specifications and Causal Justification

    Equipment TypeSpecificationCausal Justification
    Gloves Heavy-duty Nitrile or NeopreneAmines can permeate standard latex. Nitrile provides a robust barrier against nucleophilic penetration.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents severe ocular damage from basic amine exposure. Safety glasses are insufficient for splash risks.
    Body Protection Flame-resistant lab coat, chemical apronProtects against exothermic splashes if the amine accidentally contacts incompatible reagents in the waste hood.
    Respiratory NIOSH-approved N95 or P100Prevents inhalation of fine, potentially genotoxic particulate matter if handling the compound in solid form.

    Spill Management Workflow

    In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.

    SpillResponse Start Spill Detected (937662-77-6) Assess Assess Volume & State Start->Assess PPE Don Advanced PPE Assess->PPE High Risk Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Compatible Container Contain->Collect Label Label as Hazardous Waste Collect->Label Dispose Transfer to RCRA Storage Label->Dispose

    Workflow for immediate spill response and containment of 5-Thiazolemethanamine, 2-methoxy-.

    Self-Validating Spill Cleanup Protocol:
    • Evacuate and Ventilate: Ensure the fume hood sash is lowered or local exhaust ventilation is maximized.

    • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or dry sand). Do not use sawdust. Causality: Sawdust is organic and combustible; amines can trigger exothermic reactions with organic materials.

    • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) container.

    • Validation Check: Before sealing the container, hover a piece of moistened universal pH paper over the headspace. If the paper turns dark blue/purple, volatile amine vapors are still present. Add a small layer of fresh vermiculite over the top of the waste before tightly sealing the lid.

    Waste Segregation and Disposal Standard Operating Procedure (SOP)

    The most critical operational failure in laboratory waste management is improper segregation. Mixing 5-Thiazolemethanamine, 2-methoxy- with incompatible chemical streams can lead to catastrophic container failure.

    DisposalPathway Gen Waste Generation: 937662-77-6 Liquid Liquid Waste Gen->Liquid Solid Solid Waste / PPE Gen->Solid Org Organic Solvents (Non-Halogenated) Liquid->Org Dissolved in Organics Aq Aqueous Waste (pH Adjust to 6-8) Liquid->Aq Aqueous Solutions SolidBin Solid Hazardous Waste Bin Solid->SolidBin RCRA RCRA Accumulation Area Org->RCRA Aq->RCRA SolidBin->RCRA Incinerate EPA-Approved Incineration RCRA->Incinerate Final Destruction

    Segregation and disposal pathway for 5-Thiazolemethanamine, 2-methoxy- waste streams.

    Operational Protocol: Liquid Waste Segregation
    • Identify the Matrix: Determine if the amine is dissolved in an aqueous buffer or an organic solvent.

    • Organic Waste Routing (Critical Step): Route organic solutions of this compound strictly to Non-Halogenated Waste .

      • Causality: Amines act as nucleophiles. Halogenated solvents (like Dichloromethane or Chloroform) are electrophiles. Over time in a sealed waste carboy, they can undergo a Menshutkin reaction to form quaternary ammonium salts. This reaction generates heat and pressure, which can cause the carboy to rupture.

      • Validation Check: Review the waste log attached to the carboy. Verify that no halogenated solvents have been recorded. Visually inspect the carboy; the absence of a biphasic layer or unexpected heat confirms proper segregation.

    • Aqueous Waste Routing: If the amine is in an aqueous solution, the pH will likely be highly basic. RCRA defines aqueous waste with a pH ≥ 12.5 as a corrosive hazardous waste (D002).

      • Action: Slowly add 1M HCl dropwise to the aqueous waste while stirring to adjust the pH to between 6.0 and 8.0.

      • Validation Check: Use a calibrated pH meter to confirm the final pH remains stable between 6.0 and 8.0 for at least 5 minutes. If the pH drifts upward, unreacted amine remains; continue neutralization.

    Final Destruction Logistics

    All segregated waste containing 5-Thiazolemethanamine, 2-methoxy- must be transferred to a designated RCRA Satellite Accumulation Area. The ultimate disposal method must be high-temperature incineration (>1000°C) at an EPA-approved facility.

    Causality: Heterocyclic amines are highly resistant to standard biological wastewater treatment and can disrupt the microbial balance in activated sludge. High-temperature incineration ensures complete thermal destruction (mineralization) of the thiazole ring. The incineration facility must utilize alkaline scrubbers to capture the toxic NOx and SOx gases generated during the combustion of the nitrogen and sulfur atoms within the compound.

    References

    • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / Environmental Protection Agency URL: [Link]

    • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Electronic Code of Federal Regulations (eCFR) / Occupational Safety and Health Administration URL: [Link]

    • Title: Toxicity of the heterocyclic amine batracylin: investigation of rodent N-acetyltransferase activity Source: National Institutes of Health (NIH) / PubMed URL: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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